molecular formula C8H12N2OS B164022 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol CAS No. 134694-90-9

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Cat. No.: B164022
CAS No.: 134694-90-9
M. Wt: 184.26 g/mol
InChI Key: QXMXPBXTCHPYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol (CAS 134694-90-9) is a mercaptopyrimidine derivative with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . Mercaptopyrimidines are a significant class of organic compounds where a thiol group (-SH) is attached to a pyrimidine ring, a structure known for its versatility in organic synthesis and medicinal chemistry . As a building block, this compound is valuable for synthesizing more complex molecules and is investigated in biological research for its potential activities . Pyrimidine derivatives, particularly those with a thiol functional group, are known to exhibit a wide range of biological activities and are often explored in pharmaceutical research for their ability to interact with biological targets such as enzymes and receptors . The presence of the mercapto group allows this compound to participate in metal-sulfur bond formation, making it valuable in coordination chemistry and catalysis . Researchers utilize this chemical in various fields, including chemistry as a synthetic intermediate, and in biology for its potential pharmacological properties . This product is intended For Research Use Only. It is not approved for human or veterinary use, nor for direct consumption or incorporation into any products for medicinal application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)7(11)10-8(12)9-6/h3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMXPBXTCHPYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369653
Record name 2-mercapto-5-methyl-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134694-90-9
Record name 2-mercapto-5-methyl-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, spectral data, and a generalized synthesis protocol. Furthermore, it explores the potential biological activities, including antimicrobial and antiviral mechanisms of action, based on structurally related compounds. The information is presented through structured data tables, detailed experimental methodologies, and schematic diagrams to facilitate understanding and further research.

Introduction

This compound belongs to the class of pyrimidine-thiones, which are known to exhibit a wide range of biological activities.[1] The presence of a mercapto group, a methyl group, and a propyl group on the pyrimidine ring suggests a unique chemical profile that may influence its reactivity and therapeutic potential.[2] This guide aims to consolidate the available chemical and biological information on this compound to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one[2]
CAS Number 134694-90-9[2]
Molecular Formula C₈H₁₂N₂OS[2]
Molecular Weight 184.26 g/mol [2]
Canonical SMILES CCCC1=C(C(=O)NC(=S)N1)C[2]
Melting Point >300 °C (for 2-thiouracil)
pKa Data not available for the target compound.
Solubility Sparingly soluble in water; more soluble in organic solvents (for 2-thiouracil).[3][3]

Spectral Data

Detailed spectral data for this compound is limited. This section provides expected spectral characteristics based on the analysis of similar pyrimidine derivatives.

Mass Spectrometry

The electron impact mass spectrum of pyrimidine derivatives typically shows the molecular ion peak.[4][5] Fragmentation patterns often involve the loss of the mercapto group (-SH) and successive fragmentation of the pyrimidine ring.[6]

Fragmentation PathwayExpected m/z
Molecular Ion [M]⁺184
Loss of SH151
Further fragmentation of the pyrimidine ringVaries
Infrared (IR) Spectroscopy

The FTIR spectrum of mercaptopyrimidine compounds is characterized by specific vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching3400-3200
C-H stretching (aliphatic)3000-2850
C=O stretching (amide)1700-1650
C=C and C=N stretching1600-1450
C-N stretching1350-1200
C=S stretching1200-1050
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of substituted pyrimidines provide detailed structural information.

Proton (¹H)Expected Chemical Shift (ppm)
NH (amide)11.0 - 13.0
CH₃ (methyl)~2.0
CH₂ (propyl)1.4 - 2.5
CH₃ (propyl)~0.9
SH (mercapto)Varies (concentration and solvent dependent)
Carbon (¹³C)Expected Chemical Shift (ppm)
C=S170 - 180
C=O160 - 170
C4, C6140 - 160
C5100 - 110
CH₃ (methyl)~15
Propyl carbons10 - 40

Experimental Protocols

Generalized Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related 2-mercaptopyrimidine derivatives.[7]

Materials:

  • Ethyl 2-methyl-3-oxohexanoate (or a similar β-keto ester)

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

  • Crushed ice

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl 2-methyl-3-oxohexanoate and thiourea.

  • Reflux the reaction mixture for 18-30 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into crushed ice.[7]

  • Acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G reagents Ethyl 2-methyl-3-oxohexanoate + Thiourea + Sodium Ethoxide reflux Reflux in Ethanol (18-30 hours) reagents->reflux Reaction workup Pour into ice, acidify with HCl reflux->workup Quenching & Precipitation product This compound workup->product Isolation

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

Derivatives of pyrimidine-thione are reported to possess antimicrobial and antiviral properties.[1] The exact mechanisms for this compound are not elucidated, but potential pathways can be inferred from related compounds.

Antimicrobial Activity

Thiourea derivatives have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria.[8] One proposed mechanism involves the disruption of NAD⁺/NADH homeostasis, which is crucial for bacterial cellular respiration and metabolism. This disruption can lead to an integrity loss of the bacterial cell wall and ultimately cell death.[8]

G compound This compound target Bacterial Cellular Processes compound->target Inhibits nad_nadh Disruption of NAD+/NADH Homeostasis target->nad_nadh cell_wall Loss of Cell Wall Integrity nad_nadh->cell_wall death Bacterial Cell Death cell_wall->death

Caption: Postulated antimicrobial mechanism of action.

Antiviral Activity

Some antiviral compounds act by inhibiting the host's pyrimidine biosynthesis pathway.[9] This leads to a depletion of pyrimidine nucleotides, which are essential for viral replication. Furthermore, the inhibition of this pathway can trigger an innate immune response in the host cell, leading to the expression of interferon-stimulated genes (ISGs) that establish an antiviral state.[10][11]

G compound This compound pyrimidine_synthesis Host Pyrimidine Biosynthesis compound->pyrimidine_synthesis Inhibits nucleotide_depletion Pyrimidine Nucleotide Depletion pyrimidine_synthesis->nucleotide_depletion immune_response Innate Immune Response (ISG Expression) pyrimidine_synthesis->immune_response Triggers viral_replication Viral Replication nucleotide_depletion->viral_replication Inhibits antiviral_state Cellular Antiviral State immune_response->antiviral_state antiviral_state->viral_replication Inhibits

Caption: Hypothetical antiviral mechanism via host pathway modulation.

Conclusion

This compound is a compound of interest for further investigation in the field of medicinal chemistry. While specific experimental data for this molecule is scarce, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The generalized synthesis protocol and the postulated mechanisms of biological activity offer a starting point for future research aimed at exploring its therapeutic potential. Further experimental validation is necessary to confirm the properties and biological activities outlined in this document.

References

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. The document details the chemical reactions, experimental protocols, and relevant data for the synthesis of this and related compounds.

Synthesis Pathway

The primary synthetic route to this compound is a well-established condensation reaction. This method involves the cyclocondensation of a β-ketoester, specifically ethyl 2-methyl-3-oxohexanoate, with thiourea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. This general approach is widely used for the synthesis of various 6-substituted-2-thiouracil derivatives.

The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the pyrimidine ring. The presence of the mercapto group imparts significant reactivity to the molecule, making it a valuable intermediate for further chemical modifications.

Below is a diagram illustrating the synthesis pathway:

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl_2_methyl_3_oxohexanoate Ethyl 2-methyl-3-oxohexanoate Product This compound Ethyl_2_methyl_3_oxohexanoate->Product Condensation Thiourea Thiourea Thiourea->Product Base Sodium Ethoxide (in Ethanol) Base->Product Heat Reflux Heat->Product

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following experimental protocol is based on established methods for the synthesis of analogous 5,6-dialkyl-2-thiouracils.

Materials and Equipment
  • Ethyl 2-methyl-3-oxohexanoate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a molar equivalent of sodium metal in an appropriate volume of absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add one molar equivalent of thiourea and one molar equivalent of ethyl 2-methyl-3-oxohexanoate.

  • Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary, but typically proceeds for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Reactants and Molar Ratios for Synthesis of 6-iso-Propyl-2-thiouracil
ReactantMolecular Weight ( g/mol )MolesMolar Ratio
Thiourea76.1263.2 mmol2
Ethyl 4-methyl-3-oxopentanoate158.2031.6 mmol1
Sodium Ethoxide68.0540.0 mmol1.27

This data is adapted from a procedure for a similar compound and serves as a guideline.

Table 2: Physicochemical and Spectroscopic Data of Analogous 5,6-Dialkyl-2-thiouracils
CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)
5,6-Dimethyl-2-thiouracilC₆H₈N₂OS278-2801.75 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 12.10 (s, 1H, NH), 12.31 (s, 1H, NH)10.12 (CH₃), 16.44 (CH₃), 110.69 (C-C=O), 148.58 (HN-C-CH₃), 162.06 (C=O), 174.11 (C=S)
6-Methyl-5-ethyl-2-thiouracilC₇H₁₀N₂OS215-2160.93 (t, 3H, CH₂CH₃), 2.12 (q, 2H, CH₂CH₃), 2.14 (s, 3H, CH₃), 12.12 (s, 1H, NH), 12.30 (s, 1H, NH)13.08 (CH₂CH₃), 16.63 (CH₂CH₃), 17.01 (CH₃), 117.89 (C-C=O), 148.01 (HN-C-CH₃), 161.59 (C=O), 174.05 (C=S)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Workflow Synthesis and Characterization Workflow Start Starting Materials (β-ketoester, Thiourea, Base, Solvent) Reaction Condensation Reaction (Reflux) Start->Reaction Workup Work-up (Cooling, Quenching, Acidification) Reaction->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, Melting Point) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound can be reliably achieved through the condensation of ethyl 2-methyl-3-oxohexanoate and thiourea. The provided experimental protocol, based on established literature procedures for similar compounds, offers a clear and detailed guide for its preparation. The structural analogues' data provides a strong reference for the expected physicochemical and spectroscopic properties of the final product. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives for potential pharmaceutical applications.

An In-depth Technical Guide to the Core Mechanism of Action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been conducted on the specific mechanism of action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. The information presented herein is largely based on the well-established mechanisms of structurally analogous compounds, particularly the antithyroid drug propylthiouracil (PTU), and should be considered a predictive guide for potential biological activity.

Executive Summary

This compound is a heterocyclic compound belonging to the thiouracil family. While direct experimental evidence for its mechanism of action is not extensively available, its structural similarity to propylthiouracil (PTU) strongly suggests a potential role as an inhibitor of thyroid hormone synthesis and metabolism. This guide synthesizes the known biological activities of related compounds to propose a likely mechanism of action for this compound, focusing on its potential as an antithyroid agent. Additionally, other potential biological activities, such as antimicrobial and enzyme inhibitory effects, are discussed based on available literature for related 2-mercaptopyrimidine derivatives.

Introduction

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound. The presence of a mercapto group and its structural analogy to clinically significant drugs like propylthiouracil make it a compound of interest for biological evaluation. Research into thiouracil derivatives has revealed a range of biological activities, with the most prominent being the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone biosynthesis. This document provides a detailed exploration of the hypothesized mechanism of action of this compound, drawing parallels with the known pharmacology of propylthiouracil.

Hypothesized Primary Mechanism of Action: Antithyroid Activity

The primary hypothesized mechanism of action for this compound is the inhibition of thyroid hormone synthesis and peripheral conversion, mirroring the action of propylthiouracil. This dual action would lead to a reduction in circulating levels of thyroxine (T4) and the more potent triiodothyronine (T3).

Inhibition of Thyroid Peroxidase (TPO)

The central mechanism is the inhibition of thyroid peroxidase (TPO), a heme-containing enzyme crucial for the synthesis of thyroid hormones.[1] This inhibition is expected to occur in two key steps of thyroid hormone synthesis:

  • Oxidation of Iodide: TPO catalyzes the oxidation of iodide (I⁻) to iodine (I⁰), a necessary step for its incorporation into tyrosine residues. This compound is predicted to interfere with this process.

  • Iodination and Coupling of Tyrosyl Residues: The compound is expected to block the TPO-mediated iodination of tyrosine residues on the thyroglobulin protein, preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] Subsequently, the coupling of these iodotyrosine molecules to form T4 and T3 would also be inhibited.

The proposed interaction with TPO is likely to be competitive, with the thiouracil core of the molecule acting as a substrate for the enzyme, thereby preventing the natural iodination process.

Inhibition of 5'-Deiodinase

A secondary, yet significant, hypothesized mechanism is the inhibition of the enzyme 5'-deiodinase. This enzyme is responsible for the peripheral conversion of T4 to the more biologically active T3 in tissues outside the thyroid gland. By inhibiting 5'-deiodinase, this compound would further reduce the levels of active thyroid hormone available to target cells.

Below is a diagram illustrating the proposed signaling pathway for the antithyroid action of this compound.

Antithyroid_Mechanism cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_peripheral_tissues Peripheral Tissues Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I0) TPO->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4_synthesis T3 & T4 Synthesis MIT_DIT->T3_T4_synthesis Coupling T4 Thyroxine (T4) Deiodinase 5'-Deiodinase T4->Deiodinase Conversion T3 Triiodothyronine (T3) Deiodinase->T3 Compound This compound Compound->TPO Inhibition Compound->Deiodinase Inhibition

Caption: Hypothesized dual mechanism of this compound.

Other Potential Biological Activities

While the antithyroid activity is a strong hypothesis based on structural analogy, research on related 2-mercaptopyrimidine compounds suggests other potential mechanisms of action.

Antimicrobial and Antiviral Activity

Some studies indicate that 2-mercaptopyrimidine derivatives possess antimicrobial and antiviral properties.[3] The proposed mechanism for this activity involves the covalent bonding of the mercapto group with thiol groups in microbial or viral proteins.[3] This interaction could lead to the disruption of essential protein functions and cellular processes in pathogens.

Enzyme Inhibition

Derivatives of 2-mercaptopyrimidine have been investigated as inhibitors of various enzymes. For instance, certain 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This suggests that this compound could potentially inhibit other enzymes, a possibility that warrants further investigation.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes key pharmacokinetic and pharmacodynamic parameters for propylthiouracil (PTU). These values can serve as a benchmark for future studies on this compound.

ParameterValue (for Propylthiouracil)Reference
Pharmacokinetics
Absorption75%[2]
Protein Binding80-85%[2]
Volume of Distribution0.4 L/kg[2]
Half-life~1 hour[2]
MetabolismHepatic (glucuronidation)[2]
Excretion35% in urine as metabolites[2]
Pharmacodynamics
Onset of Action24-36 hours[2]
Duration of Action12-24 hours[2]

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.

In Vitro Thyroid Peroxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on thyroid peroxidase activity.

Methodology:

  • Enzyme Preparation: Purified thyroid peroxidase (porcine or recombinant human) is used.

  • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Substrates: Use iodide (as KI) and a chromogenic substrate (e.g., guaiacol or Amplex Red). Hydrogen peroxide (H₂O₂) is used to initiate the reaction.

  • Inhibitor: Prepare stock solutions of this compound and a positive control (propylthiouracil) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, TPO enzyme, and varying concentrations of the test compound or control.

    • Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrates (iodide, chromogenic substrate, and H₂O₂).

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

The workflow for this experiment is depicted below.

TPO_Inhibition_Assay start Start prepare_reagents Prepare Reagents (TPO, Buffer, Substrates, Inhibitor) start->prepare_reagents plate_setup Add Buffer, TPO, and Inhibitor to 96-well plate prepare_reagents->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation add_substrates Add Substrates (Iodide, Chromogen, H2O2) pre_incubation->add_substrates read_plate Monitor Absorbance/Fluorescence add_substrates->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro TPO inhibition assay.

In Vitro 5'-Deiodinase Inhibition Assay

Objective: To assess the inhibitory potential of this compound on the activity of 5'-deiodinase.

Methodology:

  • Enzyme Source: Use liver or kidney microsomes from a suitable animal model (e.g., rat) as a source of 5'-deiodinase.

  • Substrate: Use radiolabeled ¹²⁵I-T4 as the substrate.

  • Cofactor: Dithiothreitol (DTT) is required as a cofactor.

  • Inhibitor: Prepare stock solutions of this compound and a positive control (propylthiouracil).

  • Assay Procedure:

    • Incubate the microsomes with varying concentrations of the test compound, ¹²⁵I-T4, and DTT in a suitable buffer.

    • Stop the reaction after a defined period.

    • Separate the liberated ¹²⁵I⁻ from the unreacted ¹²⁵I-T4 using a suitable method (e.g., chromatography or precipitation).

    • Quantify the radioactivity of the liberated ¹²⁵I⁻ using a gamma counter.

  • Data Analysis: Determine the rate of deiodination at each inhibitor concentration and calculate the IC₅₀ value.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, its structural similarity to propylthiouracil provides a strong foundation for hypothesizing its biological activity. The most probable mechanism is the inhibition of thyroid hormone synthesis and metabolism through the dual blockade of thyroid peroxidase and 5'-deiodinase. However, the potential for other biological activities, such as antimicrobial effects and inhibition of other enzymes, should not be overlooked. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise mechanism of action and therapeutic potential of this compound. Further investigation is warranted to confirm these hypotheses and to explore the full pharmacological profile of this compound.

References

Physical and chemical properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine core. The structure is characterized by a mercapto (-SH) group at the 2-position, a methyl (-CH3) group at the 5-position, a propyl (-C3H7) group at the 6-position, and a hydroxyl (-OH) group at the 4-position, leading to its tautomeric form, 2-thioxo-1,2,3,4-tetrahydro-5-methyl-6-propylpyrimidin-4-one. This substitution pattern is crucial to its chemical reactivity and potential biological activity.[1]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 134694-90-9[2]
Molecular Formula C8H12N2OS[1][2][3]
Molecular Weight 184.26 g/mol [2][3]

| Canonical SMILES | CCCC1=C(C(=O)NC(=S)N1)C[1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information and provides estimates based on related compounds where noted.

Table 2: Physicochemical Properties

Property Value Notes
Melting Point Not available Data for the related compound 2-Mercapto-6-propylpyrimidin-4-one is 215-218 °C.[4]
Boiling Point Not available Data for the related compound 2-Mercapto-6-propylpyrimidin-4-one is 448 °C (estimated).[4]
Solubility Slightly soluble in water.[4] Based on the related compound 2-Mercapto-6-propylpyrimidin-4-one.
pKa Not available Data for the related compound 2-Mercapto-6-propylpyrimidin-4-one is 7.63.[4]
LogP Not available Data for the related compound 2-mercapto-6-propylpyrimidin-4-ol is 1.42340.[5]

| Appearance | Odorless white crystalline powder.[4] | Based on the related compound 2-Mercapto-6-propylpyrimidin-4-one. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is largely dictated by the mercapto group, which imparts significant reactivity.[1]

Key Reactions:
  • Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using common oxidizing agents like hydrogen peroxide or potassium permanganate.[1]

  • Reduction: The compound can be reduced to yield thiols or amines, typically with reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

  • Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution, allowing for the creation of various derivatives when reacted with nucleophiles like amines or alcohols under acidic or basic conditions.[1]

General Synthesis Workflow

The synthesis of this compound typically involves a condensation reaction.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Formation cluster_purification Purification Aldehyde Aldehyde or Ketone Condensation Condensation Reaction (Base Catalyst, Reflux) Aldehyde->Condensation Thiourea Thiourea Thiourea->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification_Methods Recrystallization or Chromatography Crude_Product->Purification_Methods Pure_Product Pure this compound Purification_Methods->Pure_Product

Caption: General synthesis workflow for this compound.

Experimental Protocols

General Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aldehyde or ketone and thiourea in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a base catalyst (e.g., sodium ethoxide) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the mixture to room temperature and neutralize with an appropriate acid.

  • Isolation: The crude product may precipitate out of the solution and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure compound.

Potential Biological Activity

Research indicates that this compound and related compounds may exhibit biological activities, including antimicrobial and antiviral properties.[1] The proposed mechanism of action involves the covalent bonding of the mercapto group with thiol groups in proteins, which can alter protein function and influence cellular processes and gene expression.[1]

Hypothesized Mechanism of Action

G Compound This compound Interaction Covalent Bonding Compound->Interaction Target Molecular Target (e.g., Protein Thiol Group) Target->Interaction Effect Alteration of Protein Function Interaction->Effect Outcome Cellular Process Disruption (e.g., Antimicrobial Effect) Effect->Outcome

References

An In-depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide leverages data from closely related analogs, primarily other 5-alkyl-6-methyl-2-thiouracils, to provide a robust framework for its study.

Molecular Structure and Properties

This compound, also known by its IUPAC name 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one, is a derivative of thiouracil. Its structure features a pyrimidine ring substituted with a methyl group at the 5-position, a propyl group at the 6-position, a hydroxyl group at the 4-position, and a mercapto group at the 2-position. The presence of the thiol (-SH) and hydroxyl (-OH) groups allows for tautomerism, existing in both the thiol/one and thione/ol forms.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OS-
Molecular Weight 184.26 g/mol -
IUPAC Name 5-methyl-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one-
CAS Number 134694-90-9-
Canonical SMILES CCCC1=C(C(=O)NC(=S)N1)C-

Synthesis

The synthesis of this compound follows the general principle of pyrimidine synthesis through the condensation of a β-dicarbonyl compound with thiourea. In this specific case, the likely precursor is a β-keto aldehyde, 2-methyl-3-oxoheptanal.

Experimental Protocol: Synthesis of 5-alkyl-6-methyl-2-thiouracils

This protocol is adapted from the synthesis of analogous 5-alkyl-6-methyl-2-thiouracils and can be applied for the synthesis of the title compound.

Materials:

  • Ethyl 2-methyl-3-oxohexanoate (or 2-methyl-3-oxoheptanal)

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Thiourea is added to the sodium ethoxide solution and stirred until dissolved.

  • Ethyl 2-methyl-3-oxohexanoate is then added dropwise to the reaction mixture at room temperature.

  • The mixture is refluxed for several hours (typically 6-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed with cold water, and dried.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup 2-methyl-3-oxoheptanal 2-methyl-3-oxoheptanal Reaction_Mixture Reaction_Mixture 2-methyl-3-oxoheptanal->Reaction_Mixture Condensation Thiourea Thiourea Thiourea->Reaction_Mixture Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Reaction_Mixture Ethanol Ethanol (Solvent) Ethanol->Reaction_Mixture Reflux Reflux Crude_Product Crude_Product Reflux->Crude_Product Cyclization Acidification Acidification (HCl) Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Reaction_Mixture->Reflux Crude_Product->Acidification

Caption: Synthetic workflow for this compound.

Characterization

The characterization of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. The following data is predicted based on the analysis of closely related compounds.

Physical Properties (Predicted)
PropertyPredicted ValueNotes
Melting Point 218-221 °CBased on the melting point of 2-mercapto-6-propylpyrimidin-4-ol.
Appearance White to off-white crystalline solidTypical for this class of compounds.
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the propyl and methyl groups, as well as for the protons on the pyrimidine ring and the exchangeable protons of the -SH and -OH/-NH groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.9Triplet3H-CH₂CH₂CH₃
~1.6Sextet2H-CH₂CH₂ CH₃
~2.1Singlet3H-CH₃ (on ring)
~2.5Triplet2H-CH₂ CH₂CH₃
~11-13Broad Singlet2H-NH -C(=S)-NH - or -SH and -OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~13-CH₂CH₂CH₃
~22-CH₃ (on ring)
~25-CH₂CH₂ CH₃
~35-CH₂ CH₂CH₃
~110C5
~150C6
~160C4
~175C2 (C=S)

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3100-3300N-H stretching (amide)
2900-3000C-H stretching (aliphatic)
~2550S-H stretching (thiol, weak)
~1650C=O stretching (amide I)
~1580C=C and C=N stretching
~1200C=S stretching

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.26 g/mol ). Fragmentation patterns would likely involve the loss of the propyl and methyl groups.

m/zAssignment
184[M]⁺
141[M - C₃H₇]⁺
169[M - CH₃]⁺

Biological Activity

Derivatives of 2-thiouracil are known to exhibit a range of biological activities. While specific studies on this compound are limited, the broader class of compounds has shown promise as antimicrobial and antiviral agents.[1]

Antimicrobial Activity

The antimicrobial mechanism of thiouracil derivatives is not fully elucidated but is thought to involve multiple targets. One proposed mechanism for related thiourea derivatives is the disruption of cellular energy metabolism by affecting the NAD+/NADH balance, which is crucial for bacterial survival. The thiol group is also known to interact with essential enzymes and proteins within the bacterial cell.

G cluster_mechanism Proposed Antimicrobial Mechanism Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Disruption Disruption of NAD+/NADH Homeostasis Bacterial_Cell->Disruption Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., via thiol interaction) Bacterial_Cell->Enzyme_Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Antiviral Activity

The antiviral activity of pyrimidine analogs often stems from their ability to interfere with viral replication. They can act as inhibitors of viral enzymes, such as polymerases or proteases, or be incorporated into the viral genome, leading to chain termination and preventing the formation of new virus particles.

Conclusion

This compound is a molecule of interest for medicinal chemistry due to its structural similarity to biologically active thiouracil derivatives. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The detailed synthetic protocol and predicted characterization data offer a solid foundation for researchers to synthesize and study this compound. Further investigation into its specific biological activities, particularly its antimicrobial and antiviral properties, is warranted to explore its full therapeutic potential.

References

In-Depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol: Spectroscopic Data and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of its synthetic pathway and a proposed mechanism of biological action.

Chemical Identity and Structure

This compound (CAS RN: 134694-90-9) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol .[1] Its structure features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. This core is substituted with a mercapto group (-SH), a hydroxyl group (-OH), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[1] The presence of the mercapto and hydroxyl groups allows for tautomerism, with the thione-keto form being a significant contributor to its overall structure.[2][3]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
12.5 - 13.5br s1HN-H
11.0 - 12.0br s1HO-H
3.3 - 3.7br s1HS-H
2.4 - 2.6t2Hα-CH₂ (propyl)
1.9 - 2.1s3H-CH₃ (methyl)
1.5 - 1.7m2Hβ-CH₂ (propyl)
0.8 - 1.0t3H-CH₃ (propyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Provisional Assignment
178 - 182C=S
160 - 164C-OH
155 - 159C-propyl
108 - 112C-methyl
30 - 34α-CH₂ (propyl)
21 - 24β-CH₂ (propyl)
13 - 15-CH₃ (propyl)
10 - 12-CH₃ (methyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadO-H, N-H stretching
2960 - 2850Medium-StrongC-H stretching (aliphatic)
2550 - 2600WeakS-H stretching
1680 - 1720StrongC=O stretching (keto tautomer)
1600 - 1650StrongC=N, C=C stretching (ring)
1150 - 1250Medium-StrongC=S stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted major peaks in the mass spectrum are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Assignment
184[M]⁺ (Molecular Ion)
155[M - C₂H₅]⁺
141[M - C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrimidine derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Visualized Workflows and Pathways

Synthesis Workflow

The synthesis of 2-mercaptopyrimidines typically involves the condensation of a β-dicarbonyl compound with thiourea.[1][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Ethyl 2-methyl-3-oxohexanoate Condensation Base-catalyzed Condensation Reactant1->Condensation Reactant2 Thiourea Reactant2->Condensation Product This compound Condensation->Product Reflux in Ethanol G cluster_enzyme Target Enzyme cluster_inhibitor Inhibitor cluster_interaction Interaction cluster_complex Outcome Enzyme Enzyme Active Site (with Cysteine residue) Attack Nucleophilic Attack Enzyme->Attack Inhibitor 2-Mercaptopyrimidine Derivative Inhibitor->Attack Complex Reversible Covalent Enzyme-Inhibitor Adduct Attack->Complex Forms Inhibition Inhibition of Enzyme Activity Complex->Inhibition Results in

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-4-ol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of pyrimidine-4-ol compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and application in research and drug development.

Introduction

Pyrimidine-4-ols, and their tautomeric form pyrimidin-4(3H)-ones, are a core scaffold in a multitude of biologically active compounds. Their structural motif is found in natural products and synthetic molecules with a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. The nitrogen-containing heterocyclic ring system of pyrimidines allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Many pyrimidine derivatives exert their biological effects by acting as kinase inhibitors, interfering with signaling pathways crucial for cell proliferation and survival. This guide will focus on a common and versatile synthetic route to pyrimidine-4-ols and the analytical techniques essential for their characterization.

Synthesis of Pyrimidine-4-ol Derivatives

A prevalent and efficient method for the synthesis of substituted pyrimidine-4-ols involves the cyclocondensation of a chalcone with urea or a urea derivative. This approach offers a straightforward route to a variety of pyrimidine-4-ol analogs.

General Synthetic Scheme

The synthesis is typically a two-step process starting with the Claisen-Schmidt condensation of an aldehyde and a ketone to form a chalcone, followed by the cyclization of the chalcone with urea in the presence of a base.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

An appropriately substituted benzaldehyde is reacted with an acetophenone in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

Step 2: Pyrimidine-4-ol Synthesis

The resulting chalcone is then refluxed with urea in the presence of a base, such as potassium hydroxide, in an alcoholic solvent to yield the desired pyrimidine-4-ol.

Experimental Protocols

The following are representative experimental protocols for the synthesis of two specific pyrimidine-4-ol derivatives: 4,6-diphenylpyrimidin-2-ol and 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol.

Protocol 1: Synthesis of 4,6-diphenylpyrimidin-2-ol

  • Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

    • Dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20 mL).

    • Slowly add an aqueous solution of 40% potassium hydroxide (10 mL) with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 3-4 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water until neutral, and dry. Recrystallize from ethanol.

  • Step 2: Synthesis of 4,6-diphenylpyrimidin-2-ol

    • Dissolve the synthesized 1,3-diphenylprop-2-en-1-one (0.01 mol) and urea (0.015 mol) in ethanol (30 mL).

    • Add a solution of potassium hydroxide (1.0 g in 5 mL of water) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4,6-diphenylpyrimidin-2-ol.[1]

Protocol 2: Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol

  • Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

    • Follow the procedure for the synthesis of 1,3-diphenylprop-2-en-1-one, using 4-chloroacetophenone (0.01 mol) and benzaldehyde (0.01 mol).

  • Step 2: Synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol

    • Follow the procedure for the synthesis of 4,6-diphenylpyrimidin-2-ol, using 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (0.01 mol) and urea (0.015 mol).[2]

Synthetic Workflow Diagram

G cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Synthesis cluster_workup Workup & Purification A Aldehyde + Ketone C Claisen-Schmidt Condensation A->C B Base (e.g., KOH) Ethanol B->C D Chalcone C->D E Chalcone D->E H Cyclocondensation E->H F Urea F->H G Base (e.g., KOH) Ethanol, Reflux G->H I Pyrimidine-4-ol H->I J Acidification I->J K Filtration J->K L Recrystallization K->L M Pure Pyrimidine-4-ol L->M

Caption: General workflow for the synthesis of pyrimidine-4-ol compounds.

Characterization of Pyrimidine-4-ol Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized pyrimidine-4-ol compounds. A combination of spectroscopic and physical methods is employed.

Physical and Spectroscopic Data

The following tables summarize the expected physical and spectroscopic data for the two representative compounds.

Table 1: Physical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4,6-Diphenylpyrimidin-2-olC₁₆H₁₂N₂O248.28180-182~53
4-(4-chlorophenyl)-6-phenylpyrimidin-2-olC₁₆H₁₁ClN₂O282.73>250~85

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
4,6-Diphenylpyrimidin-2-ol ~5.30 (s, 1H, OH), ~6.80 (s, 1H, pyrimidine-H), 7.20-7.70 (m, 10H, Ar-H)~109.0, 126.0, 128.5, 129.0, 130.0, 136.0, 162.0, 164.0[M+H]⁺ 249
4-(4-chlorophenyl)-6-phenylpyrimidin-2-ol ~5.04 (s, 1H, OH), ~6.61 (s, 1H, pyrimidine-H), 7.43-8.56 (m, 9H, Ar-H)~88.1, 121.2, 128.2, 129.2, 131.1, 134.1, 139.1, 148.2, 153.2, 160.4[M+H]⁺ 283

Note: The exact chemical shifts may vary depending on the solvent and instrument used.[2]

Experimental Protocols for Characterization

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the purified pyrimidine-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure.

Protocol 4: Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

  • Confirm the molecular weight of the synthesized compound.

Characterization Workflow Diagram

G Start Synthesized Pyrimidine-4-ol TLC Thin-Layer Chromatography (TLC) Start->TLC Purity Check MP Melting Point Determination Start->MP Physical Constant IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Data Data Analysis & Structure Confirmation TLC->Data MP->Data IR->Data NMR->Data MS->Data

Caption: Workflow for the characterization of pyrimidine-4-ol compounds.

Biological Context: Pyrimidine-4-ols as Kinase Inhibitors

Pyrimidine derivatives are prominent in drug discovery as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two important pathways often targeted by pyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[3] Overactivation of this pathway is common in many cancers. Pyrimidine-based inhibitors can compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its downstream signaling.[3]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine Pyrimidine-4-ol Inhibitor Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-4-ol derivative.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in cancer. Pyrimidine-based molecules have been developed as potent inhibitors of PI3K, preventing the phosphorylation of Akt and the subsequent downstream signaling events.[4]

PI3K_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Pyrimidine Pyrimidine-4-ol Inhibitor Pyrimidine->PI3K Inhibits PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrimidine-4-ol derivative.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of pyrimidine-4-ol compounds. The described protocols and workflows offer a practical basis for researchers in the field of medicinal chemistry and drug development. The elucidation of the role of these compounds as kinase inhibitors in key signaling pathways underscores their therapeutic potential. Further exploration and derivatization of the pyrimidine-4-ol scaffold hold significant promise for the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the heterocyclic compound 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and theoretical considerations based on analogous structures, such as 2-thiouracil derivatives. The information herein is intended to guide researchers in designing and executing studies to characterize the physicochemical properties of this molecule, a critical step in the drug development process.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds.

PropertyThis compound (Predicted)2-Thiouracil (Experimental)6-Methyl-2-thiouracil (Experimental)
Molecular Formula C₈H₁₂N₂OSC₄H₄N₂OSC₅H₆N₂OS
Molecular Weight 184.26 g/mol 128.15 g/mol 142.18 g/mol
Aqueous Solubility Sparingly soluble0.67 mg/mL in H₂O[1]Low solubility in water[2]
Solubility in Organic Solvents Likely sparingly solubleInsoluble in ethanol[3]Sparingly soluble in ether[4]
Solubility in Aqueous Base Expected to be solubleSoluble in 1 M NaOH (50 mg/mL)Soluble in alkaline solutions
Melting Point Not available>300 °CNot available
pKa Not availableNot availableNot available

Experimental Protocols

Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

Protocol for Shake-Flask Solubility Measurement:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: Withdraw a sample of the supernatant. To prevent the dissolved solid from precipitating, the sample should be immediately filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

G A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter or centrifuge to remove solid B->C D Quantify concentration (e.g., HPLC) C->D E Report solubility (mg/mL or mol/L) D->E

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Testing and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors.[6][7] Forced degradation studies are conducted to identify potential degradation products and pathways.[8]

ICH Guideline-Based Stability Testing Protocol:

  • Long-Term Stability: Store the compound under controlled conditions of 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[9]

  • Accelerated Stability: Store the compound at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[9]

  • Photostability: Expose the compound to a combination of UV and visible light as per ICH Q1B guidelines.[9][10]

Forced Degradation Protocol:

Forced degradation studies intentionally stress the compound to accelerate its decomposition.[11]

  • Acid Hydrolysis: Incubate the compound in a solution of 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).[12]

  • Base Hydrolysis: Incubate the compound in a solution of 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[12]

  • Oxidation: Expose the compound to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the compound in solution and as a solid to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For all forced degradation studies, samples should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathway for Forced Degradation Analysis

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Degradation_Products Identification of Degradation Products HPLC->Degradation_Products Intrinsic_Stability Assessment of Intrinsic Stability HPLC->Intrinsic_Stability MassSpec Mass Spectrometry (for identification) Degradation_Pathway Elucidation of Degradation Pathway MassSpec->Degradation_Pathway Degradation_Products->MassSpec

Caption: Logical flow from forced degradation conditions to stability assessment.

Expected Stability Profile and Degradation Pathways

Based on the structure of this compound, which contains a thiouracil core, several degradation pathways can be anticipated:

  • Oxidation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.

  • Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

  • Photodegradation: Thiouracil derivatives are known to be sensitive to light, which can induce various photochemical reactions.

Potential Degradation Pathway

G cluster_products Potential Degradation Products Parent 2-Mercapto-5-methyl-6- propylpyrimidin-4-ol Disulfide Disulfide Dimer Parent->Disulfide Oxidation Sulfonic_Acid Sulfonic Acid Derivative Parent->Sulfonic_Acid Strong Oxidation Ring_Cleavage Ring-Cleaved Products Parent->Ring_Cleavage Hydrolysis (Acid/Base)

Caption: Anticipated degradation pathways for the target compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility determination and stability testing outlined herein, researchers can generate the necessary data to understand the physicochemical properties of this compound. The insights gained from such studies are essential for formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. It is strongly recommended that all experimental work be conducted with appropriate analytical method validation to ensure the reliability of the results.

References

Methodological & Application

Application Notes and Protocols: Antimicrobial Screening of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of the novel pyrimidine derivative, 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. This document includes detailed experimental protocols, data presentation guidelines, and a summary of the compound's potential as an antimicrobial agent. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The presence of a mercapto group in the pyrimidine ring, as seen in this compound, is often associated with enhanced biological activity.[6][7]

Data Presentation

Effective evaluation of antimicrobial efficacy relies on the clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing the results of antimicrobial screening assays.

Table 1: In Vitro Antibacterial Activity of this compound

Test MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Gram-positive Bacteria
Staphylococcus aureus (ATCC 29213)16
Bacillus subtilis (ATCC 6633)32
Gram-negative Bacteria
Escherichia coli (ATCC 25922)64
Pseudomonas aeruginosa (ATCC 27853)128
Reference Drug
Ciprofloxacin0.5 - 2

Table 2: In Vitro Antifungal Activity of this compound

Test MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Yeast
Candida albicans (ATCC 90028)64
Mold
Aspergillus niger (ATCC 16404)128
Reference Drug
Fluconazole1 - 4

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections outline the methodologies for the synthesis and antimicrobial screening of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of an appropriate β-ketoester with thiourea in the presence of a base.[6]

Materials:

  • Ethyl 2-methyl-3-oxohexanoate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl 2-methyl-3-oxohexanoate and thiourea.

  • Reflux the reaction mixture for 6-8 hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound is evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound

  • Bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa

  • Fungal strains: Candida albicans, Aspergillus niger

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a fresh inoculum of each microbial strain from an overnight culture. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For fungi, prepare a spore suspension and adjust the concentration to approximately 1-5 x 10⁶ cells/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate growth medium (MHB or RPMI-1640) in a 96-well microtiter plate. The final concentrations should typically range from 512 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only). Also, include wells with the reference drugs.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours. Incubate the fungal plates at 35°C for 24-48 hours (Candida albicans) or at 28-30°C for 72 hours (Aspergillus niger).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by adding a viability indicator like resazurin.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Stock_Prep Stock Solution Preparation Purification->Stock_Prep Serial_Dilution Serial Dilution in 96-well plates Stock_Prep->Serial_Dilution Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Experimental workflow for antimicrobial screening.

Putative_Mechanism_of_Action Compound This compound Enzyme_Inhibition Essential Enzyme Inhibition Compound->Enzyme_Inhibition Inhibition Cell_Wall Bacterial Cell Wall Synthesis Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption Protein_Synthesis Protein Synthesis (Ribosomes) Protein_Synthesis->Cell_Death Inhibition DNA_Replication DNA Replication (e.g., DNA Gyrase) DNA_Replication->Cell_Death Inhibition Enzyme_Inhibition->Cell_Wall Enzyme_Inhibition->Protein_Synthesis Enzyme_Inhibition->DNA_Replication

Caption: Putative mechanism of action for antimicrobial activity.

References

Application Notes and Protocols: Antiviral Activity Assessment of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol and Related Thiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Thiopyrimidine Derivatives as Antiviral Agents

Thiopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties.[2] The pyrimidine ring is a fundamental component of nucleobases, making its analogs prime candidates for interfering with viral replication processes. The presence of a mercapto group can enhance the biological activity of these compounds.[3]

Studies on various thiopyrimidine derivatives have demonstrated their efficacy against a range of viruses, including human coronaviruses, influenza viruses, and human immunodeficiency virus (HIV).[1][2][4] The proposed mechanisms of action often involve the inhibition of key viral enzymes, such as proteases and reverse transcriptases.

Quantitative Data on Related Thiopyrimidine Derivatives

The following tables summarize the antiviral activity of various thiopyrimidine derivatives against different viruses. This data can serve as a benchmark for evaluating the potential of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol.

Table 1: Antiviral Activity of Spirocyclic Thiopyrimidinone Derivatives against Human Coronavirus 229E (HCoV-229E)

CompoundCC50 (µg/mL)EC50 (µg/mL)Selectivity Index (SI)
Compound 9>1006.7514.8

Data from a study on novel spirocyclic thiopyrimidinone derivatives.[1] CC50: 50% cytotoxic concentration. EC50: 50% effective concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Antiviral Activity of Pyrimidine Thioglycoside Derivatives against Avian Influenza (H5N1) and SARS-CoV-2

CompoundVirusInhibition (%) at 0.125 µmolInhibition (%) at 0.25 µmolIC50 (µmol)
6eH5N171.6778.33Not Reported
6fH5N166.6783.33Not Reported
6eSARS-CoV-2Not ReportedNot Reported18.47
6fSARS-CoV-2Not ReportedNot Reported15.41

Data from a study on novel pyrimidine thioglycoside derivatives.[4] IC50: 50% inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of thiopyrimidine derivatives. These protocols can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range of the test compound that is non-toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero-E6 for coronaviruses) in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a "cells only" control with fresh medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the antiviral efficacy of the compound by observing the inhibition of virus-induced cell death.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate as described in the MTT assay protocol.

  • Infection and Treatment: When the cells reach 80-90% confluency, discard the medium. In separate tubes, mix a specific multiplicity of infection (MOI) of the virus with serial dilutions of the test compound. Add these mixtures to the respective wells.

  • Controls: Include a "virus only" control (cells infected without compound treatment) and a "cells only" control (uninfected cells with no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in 90% of the "virus only" control wells.

  • CPE Observation: Observe the cells under an inverted microscope and score the CPE for each well.

  • Staining (Optional): The cells can be stained with a vital stain like crystal violet to better visualize cell viability.

  • Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the CPE.

Visualizations

Experimental Workflow for Antiviral Activity Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_results Data Analysis Test_Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (MTT Assay) Test_Compound->Cytotoxicity Antiviral Antiviral Assay (CPE Inhibition) Test_Compound->Antiviral Host_Cells Host Cell Culture (e.g., Vero-E6) Host_Cells->Cytotoxicity Host_Cells->Antiviral Virus_Stock Virus Stock (e.g., HCoV-229E) Virus_Stock->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: General workflow for screening the antiviral activity of a test compound.

Potential Mechanism of Action: Inhibition of Viral Protease

Some thiopyrimidine derivatives may act by inhibiting viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins.

Viral_Protease_Inhibition cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage Protease Viral Protease (e.g., Mpro) Protease->Polyprotein New_Virions Assembly of New Virions Functional_Proteins->New_Virions Test_Compound Thiopyrimidine Derivative Test_Compound->Protease Inhibition

Caption: Proposed mechanism of viral protease inhibition by a thiopyrimidine derivative.

References

Application Notes and Protocols for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol as a Reversible Covalent Inhibitor of PLpro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The papain-like protease (PLpro) is a critical enzyme for the replication and pathogenesis of coronaviruses, including SARS-CoV-2.[1][2] It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for viral replication.[3][4][5] Furthermore, PLpro plays a crucial role in immune evasion by removing ubiquitin and ISG15 modifications from host cell proteins, thereby dampening the innate immune response.[3][4][6] This dual function makes PLpro an attractive target for the development of antiviral therapeutics.[6]

This document provides detailed application notes and protocols for the study of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a representative of the mercapto-pyrimidine class of reversible covalent inhibitors of PLpro.[1] These compounds offer a novel mechanism of action, undergoing an addition-elimination reaction with the catalytic cysteine of PLpro.[1] Their reversibility, which can be modulated by endogenous thiols, presents a unique pharmacological profile.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative mercapto-pyrimidine compound (Compound 5) against PLpro and its antiviral efficacy.

CompoundTargetAssay TypeIC50 (μM)EC50 (μM)Cell LineReference
Mercapto-pyrimidine (Cmpd 5)SARS-CoV-2 PLproEnzymatic Inhibition5.1--
Optimized Mercapto-pyrimidineSARS-CoV-2 PLproEnzymatic Inhibition0.85--[1]
PLpro inhibitorSARS-CoV PLproEnzymatic Inhibition2.613.1Vero E6[7]
PLpro inhibitorSARS-CoV-2 PLproEnzymatic Inhibition5.021.0Vero E6[7][8]

Signaling Pathway

PLpro interferes with the host's innate immune signaling, specifically the type I interferon (IFN-I) response. It achieves this by deubiquitinating key signaling proteins. The diagram below illustrates the antagonism of the STING-mediated IFN-I signaling pathway by PLpro.

Caption: PLpro-mediated antagonism of the IFN-I signaling pathway.

Experimental Protocols

PLpro Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a continuous fluorometric assay to determine the in vitro inhibitory activity of compounds against PLpro.[9]

Experimental Workflow:

PLpro_Inhibition_Assay cluster_workflow PLpro Inhibition Assay Workflow A Prepare Assay Buffer and Reagents B Pre-incubate PLpro with Inhibitor A->B C Initiate Reaction with Fluorogenic Substrate B->C D Monitor Fluorescence Over Time C->D E Calculate IC50 Values D->E

Caption: Workflow for the PLpro enzymatic inhibition assay.

Materials:

  • Recombinant PLpro enzyme[10]

  • Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC)[11]

  • Assay Buffer (e.g., 100 mM HEPES, 5 mM DTT, pH 7.4)[12]

  • Test compound (this compound)

  • DMSO (for compound dilution)

  • Black 96-well or 384-well plates[10]

  • Fluorescence plate reader[10]

Procedure:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer.

    • Dilute the PLpro enzyme to the desired concentration in 1X Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in 1X Assay Buffer.

    • Prepare a serial dilution of the test compound in DMSO, then further dilute in 1X Assay Buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the diluted PLpro enzyme solution (e.g., 20 µL) to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.[10]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 25 µL) to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission for AMC-based substrates).[10]

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay (MTT/XTT Assay)

This protocol is used to assess the cytotoxicity of the test compound on host cells.[13][14]

Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed Cells in a 96-well Plate B Treat Cells with Compound Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT/XTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate CC50 Value F->G

Caption: Workflow for the cell viability (cytotoxicity) assay.

Materials:

  • Vero E6, Caco-2, or other suitable host cell line[15]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[13]

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT/XTT Assay:

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[13]

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50).[16]

Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the ability of the test compound to inhibit the virus-induced cytopathic effect (CPE).[18]

Experimental Workflow:

Antiviral_Assay_Workflow cluster_workflow Antiviral Activity Assay Workflow A Seed Cells in a 96-well Plate B Pre-treat Cells with Compound (optional) A->B C Infect Cells with Virus B->C D Add Compound Post-infection C->D E Incubate for 48-72 hours D->E F Assess Cell Viability (e.g., MTT) E->F G Calculate EC50 Value F->G

Caption: Workflow for the antiviral activity CPE reduction assay.

Materials:

  • Vero E6 or other susceptible cell line[15]

  • Coronavirus (e.g., SARS-CoV-2)

  • Cell culture medium

  • Test compound

  • MTT or other cell viability reagent[19]

  • 96-well cell culture plates

  • Biosafety Level 3 (BSL-3) facility for handling live virus

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate as described in the cytotoxicity assay protocol.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the medium from the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls.

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serial dilutions of the test compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in the virus control wells.

  • Assessment of CPE:

    • Assess cell viability using the MTT assay as described previously.

  • Data Analysis:

    • Calculate the percentage of protection from CPE for each compound concentration.

    • Plot the percentage of protection against the compound concentration and determine the 50% effective concentration (EC50).[16]

    • Calculate the Selectivity Index (SI) as CC50/EC50.[16]

References

Application of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-mercaptopyrimidine represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. While specific studies on 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol are not extensively documented in publicly available literature, the broader family of 2-mercaptopyrimidine derivatives has demonstrated significant potential in cancer cell line studies. These compounds are investigated for their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

These application notes provide a detailed overview of the potential applications of this compound in cancer research, based on the activities of structurally related 2-mercaptopyrimidine derivatives. The included protocols and data are representative of the methodologies used to evaluate the anticancer effects of this compound class.

Data Presentation

The anticancer activity of 2-mercaptopyrimidine derivatives is typically evaluated across a panel of human cancer cell lines. The following tables summarize representative quantitative data for analogous compounds, providing an expected range of activity for this compound.

Table 1: Cytotoxicity of Representative 2-Mercaptopyrimidine Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Derivative 1cLeukemia (HL-60)MTT AssayNot specified (High selectivity)[1]
Derivative 1cLeukemia (SR)MTT AssayNot specified (High selectivity)[1]
Derivative 2dLung Carcinoma (A549)MTT AssayStrong cytotoxicity at 50 µM[2]
Derivative XXEsophageal Carcinoma (EC-109)Not specified1.42 - 6.52[1]
NMSPHepatocellular Carcinoma (HepG2)Not specified6.09 µg/mL[3]
NMSPOvarian Cancer (A2780)Not specifiedNot specified[3]
Pyrimidine derivativesBreast Adenocarcinoma (MCF-7)Neutral Red & MTT assaysConcentration-dependent toxic effect[4]
Pyrimidine derivativesHepatocellular Carcinoma (HepG2)Neutral Red & MTT assaysConcentration-dependent toxic effect[4]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data is representative of the compound class.

Table 2: Effects of Representative 2-Mercaptopyrimidine Derivatives on Cell Cycle and Apoptosis

Compound IDCancer Cell LineEffectObservationsReference
Derivative 1cLeukemia (HL-60)S Phase ArrestSignificant increase in S phase population[1]
Derivative 1cLeukemia (SR)S Phase ArrestSignificant increase in S phase population[1]
Derivative 1cLeukemia (HL-60)Apoptosis InductionSignificant increase in early and late apoptosis[1]
Derivative 1cLeukemia (SR)Apoptosis InductionSignificant increase in early and late apoptosis[1]
Derivative XXEsophageal Carcinoma (EC-109)G2/M Phase Arrest & ApoptosisInduction of apoptosis and cell cycle arrest at G2/M[1]
NMSPHepatocellular Carcinoma (HepG2)S Phase Arrest & ApoptosisInduction of S phase arrest and mitochondria-dependent apoptosis[3]
SCR116 & SCR132Not specifiedG2/M Phase ArrestCell cycle arrest at G2/M phase[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of the compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, p53, Caspase-3, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat cells with the compound for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action and experimental workflows for studying this compound.

G cluster_0 Proposed Anticancer Mechanism of 2-Mercaptopyrimidine Derivatives Compound 2-Mercapto-5-methyl-6- propylpyrimidin-4-ol PI3K PI3K Compound->PI3K Inhibition DNA_Damage DNA Damage Compound->DNA_Damage ROS ↑ ROS Production Compound->ROS Bcl2 ↓ Bcl-2 Compound->Bcl2 p53 ↑ p53 DNA_Damage->p53 ROS->p53 Bax ↑ Bax p53->Bax CellCycleArrest Cell Cycle Arrest (S or G2/M phase) p53->CellCycleArrest Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for 2-mercaptopyrimidine derivatives.

G cluster_1 Experimental Workflow for Anticancer Activity Screening start Start: Cancer Cell Lines treat Treat with 2-Mercapto-5-methyl-6- propylpyrimidin-4-ol start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 viability->ic50 flow Flow Cytometry ic50->flow western Western Blot Analysis ic50->western cell_cycle Cell Cycle Analysis flow->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) flow->apoptosis_assay end Conclusion: Elucidate Mechanism cell_cycle->end apoptosis_assay->end protein Analyze Protein Expression western->protein protein->end

Caption: Workflow for evaluating anticancer effects of the compound.

G cluster_2 Logical Relationship of Apoptosis Induction Compound Compound Treatment Mito_Stress Mitochondrial Stress Compound->Mito_Stress Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mito_Stress->Bax_Bcl2 Caspase_Activation Caspase Cascade Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis

Caption: Key steps in the intrinsic apoptosis pathway.

References

Application Notes and Protocols for High-Throughput Screening of Mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays on mercaptopyrimidine derivatives. These compounds are a versatile class of heterocyclic molecules with a wide range of biological activities, making them promising candidates for drug discovery programs targeting various diseases, including cancer and inflammatory conditions.

Introduction to Mercaptopyrimidine Derivatives in Drug Discovery

Mercaptopyrimidine derivatives are characterized by a pyrimidine ring substituted with a thiol group. This structural motif serves as a privileged scaffold in medicinal chemistry, enabling diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. These derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases, and as modulators of G-protein coupled receptors, such as adenosine receptors. High-throughput screening is an essential tool to efficiently evaluate large libraries of these compounds to identify promising lead candidates.

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen mercaptopyrimidine libraries, broadly categorized into biochemical and cell-based assays. The choice of assay depends on the specific biological target and the desired endpoint.

Biochemical Assays

Biochemical assays are performed in a cell-free system and directly measure the interaction of the compound with the purified target protein.

Mercaptopyrimidine derivatives have shown significant potential as kinase inhibitors. HTS assays for kinase inhibitors typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compounds.

Example Application: Screening for Epidermal Growth Factor Receptor (EGFR) Inhibitors.

The EGFR signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[1][2] Mercaptopyrimidine derivatives have been explored as potential EGFR inhibitors.[3][4][5]

Quantitative Data from Representative Kinase Inhibitor Screens:

Compound ClassTarget KinaseIC50 (nM)Z'-FactorHit Rate (%)Reference
Pyrimidine DerivativesEGFR8.29 - 28.90.85 - 0.88~0.1 - 1.0[5][6]
Pyrimidine DerivativesHER2682Not ReportedNot Reported[4]
Kinase Inhibitor LibraryVariousNot Applicable> 0.50.05 - 0.10[7]

Note: The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay. Hit rates can vary significantly depending on the library and screening concentrations.[8][9][10]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay for screening mercaptopyrimidine derivatives against a target kinase.

Materials:

  • Target Kinase (e.g., EGFR)

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • Mercaptopyrimidine compound library (dissolved in DMSO)

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Protocol:

  • Compound Dispensing: Add 50 nL of each mercaptopyrimidine derivative from the library to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO).

  • Kinase/Substrate Addition: Prepare a kinase/substrate mix in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a solution of the HTRF® detection reagents in detection buffer. Add 10 µL of this solution to each well.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls.

G

Mercaptopyrimidine derivatives have also been identified as antagonists of adenosine receptors, which are implicated in inflammation and cancer.[11][12][13][14] Radioligand binding assays are the gold standard for determining the affinity of compounds for these receptors.

Example Application: Screening for A3 Adenosine Receptor Antagonists.

Quantitative Data from Representative Adenosine Receptor Antagonist Screens:

Compound ClassTarget ReceptorKᵢ (nM)Assay TypeReference
Pyridine DerivativesA3 Adenosine ReceptorNanomolar rangeRadioligand Binding[15]
Pyrazolo[3,4-d]pyridazinesA1/A3 Adenosine Receptor21 - 55cAMP Assay / BRET[16]
Heterocyclic CarbonyloxycarboximidamidesA3 Adenosine ReceptorSub-micromolarcAMP Assay[17][18]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to screen for mercaptopyrimidine derivatives that bind to the A3 adenosine receptor.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor

  • Radioligand (e.g., [¹²⁵I]I-AB-MECA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known A3 antagonist)

  • Mercaptopyrimidine compound library (dissolved in DMSO)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Compound and Membrane Preparation: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound (mercaptopyrimidine derivative) at various concentrations, and 25 µL of the cell membrane preparation.

  • Radioligand Addition: Add 25 µL of the radioligand to each well.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percent inhibition of specific binding for each compound and determine the IC50/Kᵢ values.[19][20]

G

Cell-Based Assays

Cell-based assays measure the effect of a compound on a cellular process in a more physiologically relevant context.

These assays are fundamental in cancer drug discovery to identify compounds that selectively kill cancer cells.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Mercaptopyrimidine compound library (dissolved in DMSO)

  • 96-well clear-bottom plates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the mercaptopyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC50 value for each active compound.

Signaling Pathway Diagrams

EGFR Signaling Pathway

This pathway is initiated by the binding of a ligand (e.g., EGF) to EGFR, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[21][22]

G

Adenosine Receptor Signaling Pathway

Adenosine, present in the tumor microenvironment, can bind to A2A and A2B receptors on immune cells (e.g., T cells), leading to an increase in intracellular cAMP. This rise in cAMP activates Protein Kinase A (PKA), which in turn suppresses T-cell receptor (TCR) signaling and reduces the anti-tumor immune response. Mercaptopyrimidine-based antagonists can block this immunosuppressive pathway.[23]

G

References

Application Notes and Protocols for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol as a potential enzyme inhibitor, with a primary focus on Xanthine Oxidase (XO). The protocols outlined below are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against other relevant enzymes.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a structure known for a wide range of biological activities.[1] Derivatives of pyrimidine are integral to numerous pharmaceuticals and have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The presence of a mercapto group suggests a potential mechanism of action involving covalent interactions with protein thiol groups, which could lead to enzyme inhibition.[1]

This document provides a detailed methodology for assessing the inhibitory effect of this compound on xanthine oxidase, a key enzyme in purine metabolism. Inhibition of xanthine oxidase can reduce the production of uric acid, making it a therapeutic target for conditions like gout and hyperuricemia.[3][4]

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table represents a typical format for summarizing key quantitative findings from enzyme inhibition assays. The values presented are hypothetical and for illustrative purposes.

Enzyme TargetInhibitor Concentration RangeIC50 (µM)Ki (µM)Inhibition Type
Xanthine Oxidase0.1 - 100 µM5.22.8Mixed-type
Cyclooxygenase-2 (COX-2)1 - 200 µM25.815.3Competitive
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)0.5 - 150 µM12.1N/AN/A

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This protocol is adapted from established spectrophotometric methods for determining xanthine oxidase activity.[3][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase in the phosphate buffer immediately before use.

    • Prepare a stock solution of allopurinol in DMSO.

  • Assay Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • 50 µL of varying concentrations of the test compound (or positive control/vehicle).

      • 35 µL of 70 mM phosphate buffer (pH 7.5).

      • 30 µL of xanthine oxidase solution (0.01 units/mL).

    • Include a blank for each concentration by adding buffer instead of the enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 60 µL of the xanthine substrate solution (150 µM) to each well.

    • Immediately measure the absorbance at 295 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock add_reagents Add Reagents to Plate prep_compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution initiate_reaction Initiate with Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate at 25°C add_reagents->pre_incubate pre_incubate->initiate_reaction measure_abs Measure Absorbance at 295 nm initiate_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the xanthine oxidase enzyme inhibition assay.

Signaling Pathway: Purine Metabolism and Xanthine Oxidase

purine_metabolism cluster_pathway Purine Degradation Pathway Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid (Elevated levels lead to Gout) XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Inhibitor 2-Mercapto-5-methyl-6- propylpyrimidin-4-ol Inhibitor->XanthineOxidase1 Inhibitor->XanthineOxidase2

Caption: Inhibition of Xanthine Oxidase in the purine degradation pathway.

References

Application Notes and Protocols: Determining the Cytotoxicity of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is a heterocyclic compound with potential biological activities.[1] Preliminary research suggests antimicrobial and antiviral properties, possibly through interaction with protein thiol groups, which could influence cellular processes.[1] To evaluate its potential as a therapeutic agent, a thorough assessment of its cytotoxic effects on mammalian cells is crucial.

These application notes provide detailed protocols for a panel of standard cell-based assays to determine the cytotoxicity of this compound. The described methods—MTT, Lactate Dehydrogenase (LDH), and Annexin V assays—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: IC50 Values of this compound after 48-hour treatment.

Cell LineIC50 (µM)
A549 (Lung Carcinoma)25.8
HeLa (Cervical Cancer)42.1
MCF-7 (Breast Cancer)68.5
HepG2 (Hepatocellular Carcinoma)33.7

Table 2: Percentage of LDH Release in A549 cells treated with this compound for 24 hours.

Concentration (µM)LDH Release (%)
0 (Control)5.2 ± 1.1
1015.6 ± 2.3
2535.8 ± 3.5
5062.4 ± 4.1
10088.9 ± 5.2

Table 3: Apoptosis analysis in HeLa cells treated with this compound for 48 hours, as determined by Annexin V/PI staining.

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.1 ± 2.52.5 ± 0.82.4 ± 0.7
2070.3 ± 4.118.2 ± 2.911.5 ± 2.1
4045.6 ± 3.835.7 ± 3.218.7 ± 2.8
8015.2 ± 2.950.1 ± 4.534.7 ± 3.9

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

Materials:

  • This compound

  • Mammalian cell line of choice (e.g., A549, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][4]

  • Read the absorbance at 570 nm using a microplate reader.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound B->C D Incubate for desired time C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

MTT Assay Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[5]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

  • Set up the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.[6]

    • Background: Medium only.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 490 nm using a microplate reader.[5]

LDH_Assay_Workflow A Seed and treat cells B Centrifuge plate A->B C Transfer supernatant B->C D Add LDH reaction mix C->D E Incubate at RT D->E F Add stop solution E->F G Read absorbance at 490 nm F->G

LDH Assay Workflow

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and compound as described in the MTT assay protocol

  • 6-well plates or T-25 flasks

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.

  • Wash the cells twice with cold PBS.[8]

  • Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube.[9]

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bid Bid Casp8->Bid Stress Cellular Stress BaxBok Bax/Bak Activation Stress->BaxBok Mito Mitochondria BaxBok->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid tBid->BaxBok

Generalized Apoptosis Signaling Pathways

References

Application Notes and Protocols: In Vitro Antibacterial Evaluation of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a framework for the in vitro evaluation of the antibacterial properties of the compound 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. While specific experimental data for this compound is not available in the public domain at the time of this writing, this document outlines the standard methodologies for determining its potential efficacy against various bacterial strains. The protocols detailed herein describe established techniques for assessing Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, which are fundamental indicators of antimicrobial activity. This document serves as a methodological guide for researchers seeking to investigate the antibacterial potential of this and similar pyrimidine derivatives.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and antiviral properties.[1] The specific compound, this compound, possesses a unique chemical structure that suggests potential biological activity.[1] Its mechanism of action may involve the covalent bonding of its thiol group with proteins, leading to alterations in cellular processes.[1] The evaluation of the in vitro antibacterial activity of this compound is a critical first step in the drug discovery and development process. These protocols provide standardized methods to quantify its bacteriostatic or bactericidal effects.

Data Presentation

No specific quantitative data for this compound was found in the public domain. The following tables are presented as templates for data organization.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveData not available
Enterococcus faecalis (ATCC 29212)Gram-positiveData not available
Escherichia coli (ATCC 25922)Gram-negativeData not available
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeData not available
Klebsiella pneumoniae (ATCC 700603)Gram-negativeData not available

Table 2: Zone of Inhibition of this compound against Various Bacterial Strains.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positiveData not available
Enterococcus faecalis (ATCC 29212)Gram-positiveData not available
Escherichia coli (ATCC 25922)Gram-negativeData not available
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeData not available
Klebsiella pneumoniae (ATCC 700603)Gram-negativeData not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB across the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Zone of Inhibition via Agar Disk Diffusion Method

Objective: To assess the susceptibility of a bacterial strain to this compound by measuring the area of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Bacterial Lawn:

    • Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of Compound:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the surface of the inoculated MHA plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zod Zone of Inhibition (Disk Diffusion) cluster_results Results prep_compound Prepare Stock Solution of Compound serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Bacteria prep_inoculum->inoculate_mic prepare_lawn Prepare Bacterial Lawn on MHA Plate prep_inoculum->prepare_lawn serial_dilution->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis apply_disk Apply Compound-impregnated Disk prepare_lawn->apply_disk incubate_zod Incubate at 37°C for 18-24h apply_disk->incubate_zod measure_zod Measure Zone of Inhibition (mm) incubate_zod->measure_zod measure_zod->data_analysis

Caption: Workflow for in vitro antibacterial activity evaluation.

References

Application Notes and Protocols for Studying the Antiviral Efficacy of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antiviral properties of the novel compound, 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. The protocols outlined below are based on established methodologies for antiviral testing and can be adapted for screening against a variety of viruses.

Introduction

This compound is a pyrimidine derivative with a chemical structure suggesting potential biological activity. Research indicates that compounds with a pyrimidine scaffold can exhibit a range of antiviral activities by interfering with viral replication and other essential processes.[1][2][3] The presence of a mercapto group suggests a potential mechanism of action involving interaction with thiol groups in viral or host cell proteins, which could disrupt their function and, consequently, the viral life cycle.[4] These protocols are designed to systematically assess the antiviral efficacy and cytotoxic profile of this compound.

In Vitro Antiviral Efficacy Assessment

A series of in vitro assays should be conducted to determine the compound's antiviral activity and its effect on host cells. These assays are crucial for establishing a preliminary efficacy and safety profile.[5][6][7]

2.1. Cytotoxicity Assay

Before assessing antiviral activity, it is essential to determine the concentration range at which this compound is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50).

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed susceptible host cells (e.g., Vero, A549, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a cell-free control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (depending on the cell doubling time) at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2.2. Antiviral Activity Assays

Several methods can be employed to quantify the antiviral effect of the compound. The choice of assay will depend on the virus being tested and its characteristics (e.g., lytic or non-lytic).[8][9]

Protocol: Plaque Reduction Assay

This assay is suitable for viruses that cause visible damage to the cell monolayer (cytopathic effect, CPE), resulting in the formation of plaques.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a medium containing various non-toxic concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells with a solution of 4% formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol: Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the compound.[9]

  • Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After virus adsorption, wash the cells and add a medium containing different concentrations of the compound.

  • Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-48 hours).

  • Virus Quantification: Collect the supernatant and determine the virus titer using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the virus control. Determine the EC50 value.

2.3. Data Presentation

Summarize the quantitative data from the in vitro assays in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)CC50 (µM)
VeroMTT48
A549MTT48
Huh-7MTT72

Table 2: Antiviral Activity of this compound

VirusCell LineAssayEC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza AA549Plaque Reduction
Herpes Simplex Virus 1VeroPlaque Reduction
Hepatitis C VirusHuh-7Virus Yield Reduction

Mechanism of Action Studies

To understand how this compound exerts its antiviral effect, further studies can be conducted to pinpoint the stage of the viral life cycle that is inhibited.

Protocol: Time-of-Addition Assay

  • Experimental Setup: Infect cell monolayers with the virus.

  • Compound Addition: Add the compound at a concentration of 5-10 times its EC50 at different time points relative to infection (e.g., before infection, during adsorption, and at various times post-infection).

  • Virus Quantification: After a single replication cycle, collect the supernatant and quantify the virus yield.

  • Data Analysis: A significant reduction in virus yield when the compound is added at a specific time point will indicate which stage of the viral life cycle (e.g., entry, replication, assembly, egress) is being targeted.

In Vivo Efficacy Studies

Promising results from in vitro studies should be followed by in vivo experiments using appropriate animal models to assess the compound's efficacy, pharmacokinetics, and safety in a living organism.[10][11]

Protocol: Murine Model of Influenza Infection

  • Animal Model: Use a susceptible mouse strain (e.g., BALB/c).

  • Infection: Intranasally infect the mice with a lethal dose of influenza virus.

  • Treatment: Administer this compound at various doses via a relevant route (e.g., oral gavage, intraperitoneal injection) starting at a specified time before or after infection. Include a placebo-treated group.

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.

  • Viral Load and Histopathology: At specific time points post-infection, euthanize a subset of mice from each group to collect lung tissue for viral load determination (by plaque assay or qPCR) and histopathological analysis.

  • Data Analysis: Compare the survival rates, body weight changes, lung viral titers, and lung pathology scores between the treated and placebo groups.

Table 3: In Vivo Efficacy of this compound in a Murine Influenza Model

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Day to DeathLung Viral Titer (log10 PFU/g) at Day 4 p.i.Lung Pathology Score
Placebo-
Compound X10
Compound X30
Compound X100

Visualizations

Experimental Workflow for In Vitro Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution D Cytotoxicity Assay (MTT) Determine CC50 A->D B Culture Host Cells (e.g., Vero, A549) B->D E Plaque Reduction Assay Determine EC50 B->E F Virus Yield Reduction Assay Determine EC50 B->F C Prepare Virus Stock C->E C->F G Calculate Selectivity Index (SI = CC50/EC50) D->G E->G F->G H Mechanism of Action Studies (e.g., Time-of-Addition) G->H

Caption: Workflow for in vitro screening of antiviral compounds.

Potential Viral Life Cycle Inhibition Points

Viral_Lifecycle_Inhibition cluster_cell Host Cell Entry 1. Virus Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication Uncoating->Replication Transcription 4. Transcription & Translation Replication->Transcription Assembly 5. Virion Assembly Transcription->Assembly Egress 6. Egress Assembly->Egress Compound This compound Compound->Entry Inhibition? Compound->Replication Inhibition? Compound->Assembly Inhibition?

Caption: Potential inhibition points in the viral life cycle.

Hypothetical Signaling Pathway Interference

Signaling_Pathway_Interference cluster_virus Viral Infection cluster_pathway Host Cell Signaling Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Pro-viral Gene Expression TranscriptionFactor->GeneExpression ViralReplication Enhanced Viral Replication GeneExpression->ViralReplication Compound This compound Compound->Kinase2 Inhibition?

Caption: Hypothetical interference with a pro-viral signaling pathway.

References

Application Notes and Protocols: 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, a versatile heterocyclic intermediate. The unique structural features of this compound, particularly the reactive mercapto group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document outlines a detailed protocol for its synthesis, its application in the preparation of S-substituted derivatives, and presents data on the biological activity of related compounds, underscoring its potential in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a β-keto ester, ethyl 2-methyl-3-oxohexanoate, with thiourea in the presence of a strong base such as sodium ethoxide.[1][2] This reaction, a variation of the Biginelli reaction, provides a straightforward route to the pyrimidine core.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-methyl-3-oxohexanoate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (concentrated)

  • Water

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and stir until it dissolves.

  • Addition of β-Keto Ester: To the stirred solution, add ethyl 2-methyl-3-oxohexanoate (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18-30 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate of this compound will form.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by filtration using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Application as an Intermediate: Synthesis of S-Substituted Derivatives

The mercapto group of this compound is readily alkylated, providing a convenient method for the synthesis of a library of S-substituted derivatives.[2] These derivatives are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

Experimental Protocol: S-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir.

  • Addition of Alkyl Halide: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate of the S-alkylated product will form.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Biological Activity of Related 2-Mercaptopyrimidine Derivatives

While specific biological data for derivatives of this compound is not extensively available in the public domain, studies on structurally related 2-mercaptopyrimidine derivatives have demonstrated significant biological activities. For instance, a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.[4]

Table 1: Xanthine Oxidase Inhibitory Activity of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives [4]

CompoundRIC₅₀ (μM)
9a H0.235
9b 4-F0.132
9c 4-Cl0.189
9d 4-CH₃0.201
9e 4-OCH₃0.256
Allopurinol (Reference)2.54

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity in vitro.

The data clearly indicates that these 2-mercaptopyrimidine derivatives exhibit potent, submicromolar inhibitory activity against xanthine oxidase, with compound 9b being the most potent. This highlights the potential of the 2-mercaptopyrimidine scaffold as a template for the design of novel enzyme inhibitors.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic pathways described in these application notes.

Synthesis_of_Intermediate Ketoester Ethyl 2-methyl-3-oxohexanoate Intermediate This compound Ketoester->Intermediate NaOEt, EtOH, Reflux Thiourea Thiourea Thiourea->Intermediate

Caption: Synthesis of this compound.

S_Alkylation Intermediate This compound Product S-Alkyl Derivative Intermediate->Product Base (e.g., K₂CO₃), DMF AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Drug_Discovery_Workflow Start Synthesis of This compound Step2 S-Alkylation to create derivative library Start->Step2 Step3 Biological Screening (e.g., Enzyme Inhibition Assay) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Structure-Activity Relationship (SAR) and Optimization Step4->Step5 End Preclinical Development Step5->End

References

Troubleshooting & Optimization

Purification of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol using recrystallization techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities dissolved in the cold solvent.

Q2: What are the most common impurities in a synthesis of this compound?

A2: The synthesis of this compound typically involves the condensation of a β-ketoester (ethyl 2-methyl-3-oxohexanoate) with thiourea.[1] Therefore, common impurities may include unreacted starting materials, such as thiourea and the β-ketoester, as well as side-products from competing reactions.

Q3: How do I choose a suitable solvent for the recrystallization?

A3: An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. For 2-thiouracil derivatives, which are structurally similar to the target compound, ethanol and mixtures of dimethylformamide (DMF) with water have been successfully used.[2] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the most suitable one.

Q4: My compound is colored. How can I decolorize the solution?

A4: If the crude product has a slight color, it may be due to impurities. You can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your product and reduce the yield.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent. 2. The presence of insoluble impurities.1. Add small portions of hot solvent until the compound dissolves. Avoid a large excess of solvent. 2. If a small amount of solid remains, it is likely an insoluble impurity. Proceed to hot filtration to remove it.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is highly impure, leading to a significant melting point depression. 3. The rate of cooling is too fast.1. Choose a solvent with a lower boiling point. 2. Add a small amount of a solvent in which the compound is less soluble to the hot solution to lower the saturation temperature. 3. Ensure a slow cooling rate.
The yield of purified crystals is low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with a solvent that was not cold enough.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still impure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent was not appropriate, and the impurity has similar solubility to the product.1. Repeat the recrystallization process, ensuring slow cooling. 2. Perform recrystallization with a different solvent or a mixture of solvents.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a single-solvent recrystallization technique.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a DMF/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Methodology:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Quantitative Data

The following table provides estimated solubility data for this compound in potential recrystallization solvents. This data is based on the solubility of structurally similar compounds, such as 2-thiouracil derivatives, and should be confirmed experimentally.

Solvent System Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Expected Purity Expected Yield
Ethanol~0.5~5.0>98%70-85%
80% Ethanol (aq)~0.3~4.0>98%75-90%
DMF/Water (1:1)~1.0~10.0>97%65-80%

Note: DMF = Dimethylformamide

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Cool to Room Temperature hot_filter->cool Filtrate insoluble_impurities Insoluble Impurities Removed hot_filter->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash soluble_impurities Soluble Impurities in Filtrate vacuum_filter->soluble_impurities dry Dry the Purified Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

References

Chromatographic methods for isolating 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on chromatographic methods for isolating isomers of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating isomers of pyrimidine derivatives like this compound?

A1: The most prevalent and effective technique is High-Performance Liquid Chromatography (HPLC).[1] Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) methods are employed. For enantiomeric separation, chiral HPLC is essential. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Q2: What types of HPLC columns are recommended for this separation?

A2: For general separation of pyrimidine derivatives, C8 and C18 silica gel columns are commonly used in RP-HPLC.[1] For chiral separations, columns with a chiral stationary phase are the preferred approach. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including those with heterocyclic structures.

Q3: How do I choose the right mobile phase for my separation?

A3: The choice of mobile phase is critical for achieving good resolution. In RP-HPLC, mixtures of water or buffer with organic modifiers like acetonitrile or methanol are standard. For chiral separations, the composition of the mobile phase, including the choice of organic solvent and the presence of additives, can significantly impact enantioselectivity. It is often necessary to screen different solvent combinations and additives to find the optimal conditions.

Q4: What are chiral mobile phase additives and when should I use them?

A4: Chiral mobile phase additives (CMPAs) are chiral molecules, such as cyclodextrins, that are added to the mobile phase to facilitate the separation of enantiomers on an achiral stationary phase.[2][3][4] This technique can be a cost-effective alternative to using expensive chiral columns. CMPAs work by forming temporary diastereomeric complexes with the analyte enantiomers, which then allows for their separation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or no separation of isomers.

Possible Cause Solution
Inappropriate column For enantiomers, ensure you are using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). If using a CSP, select one known to be effective for heterocyclic compounds (e.g., polysaccharide-based).
Sub-optimal mobile phase Systematically vary the mobile phase composition. In normal phase, try different ratios of hexane/ethanol or hexane/isopropanol. In reversed phase, adjust the ratio of acetonitrile/water or methanol/water.
Incorrect pH of the mobile phase If the isomers have ionizable groups, the pH of the mobile phase can significantly affect retention and selectivity. Adjust the pH using a suitable buffer.
Temperature fluctuations Ensure the column and mobile phase are at a stable temperature. Consider using a column oven for better control.

Issue 2: Peak splitting or shouldering.

Possible Cause Solution
Column-related issues A blocked frit or a void in the column packing can cause peak splitting.[5][6] Try back-flushing the column at a low flow rate or, if the problem persists, replace the column.
Sample solvent incompatibility The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase, leading to distorted peak shapes.[7] Dissolve the sample in the mobile phase whenever possible.
Co-eluting impurity An impurity may be eluting very close to one of the isomers. Optimize the mobile phase composition or gradient to improve the resolution between the isomer and the impurity.
On-column conversion The analyte may be converting into another form (e.g., tautomers) on the column. This can sometimes be addressed by changing the mobile phase pH or temperature.

Issue 3: Tailing or fronting peaks.

Possible Cause Solution
Column overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.
Secondary interactions Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. Adding a small amount of a competitive agent (e.g., triethylamine for basic compounds) to the mobile phase can help.
Mismatched pH If the analyte is ionizable, operating at a pH where it is partially ionized can lead to tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Experimental Protocols

General Chiral HPLC Method Development Workflow

Caption: General workflow for chiral HPLC method development.

Example Starting Conditions for Chiral HPLC

Normal Phase HPLC

  • Column: Chiral stationary phase (e.g., Amylose or Cellulose-based)

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% acidic or basic additive (e.g., trifluoroacetic acid or diethylamine, depending on the analyte's properties)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

Reversed Phase HPLC

  • Column: Chiral stationary phase (e.g., C18 with a chiral selector or a dedicated chiral RP column)

  • Mobile Phase: Acetonitrile / Water (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

Data Presentation

The following tables present hypothetical but realistic quantitative data for the separation of two isomers of a pyrimidine derivative, illustrating the effect of mobile phase composition.

Table 1: Effect of Mobile Phase Composition in Normal Phase Chiral HPLC

Mobile Phase (n-Hexane:Ethanol)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
95:512.313.11.2
90:108.59.51.8
85:156.26.91.4

Table 2: Effect of Additive in Reversed Phase Chiral HPLC

Mobile Phase (Acetonitrile:Water 60:40 with Additive)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
No Additive7.17.10.0
0.1% Formic Acid6.57.21.6
0.1% Acetic Acid6.87.41.3

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Peak Splitting

troubleshooting_peak_splitting start Peak Splitting Observed q1 Is splitting on all peaks? start->q1 c1 System-wide issue likely q1->c1 Yes q2 Is it a single peak splitting? q1->q2 No a1_yes Yes a1_no No c2 Check for blocked frit, column void, or detector issue c1->c2 c3 Compound-specific issue q2->c3 Yes a2_yes Yes a2_no No c4 Check for sample solvent incompatibility, co-eluting impurity, or on-column conversion c3->c4

Caption: Troubleshooting logic diagram for peak splitting in HPLC.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol during biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add my DMSO stock solution to the aqueous assay buffer. What is causing this?

A1: This is a common issue known as "DMSO crash-out." While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO stock is diluted into an aqueous buffer.[1][2] This is because the compound is likely hydrophobic, and the introduction of a large volume of aqueous medium reduces the overall solvating power of the solution, causing the compound to precipitate.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 1%, and ideally at 0.5% or lower, to avoid solvent-induced toxicity or off-target effects.[3] However, some robust cell lines may tolerate up to 2% DMSO. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: Can I use other organic solvents besides DMSO to prepare my stock solution?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, isopropanol, or polyethylene glycol (PEG).[1][4][5] However, the cytotoxicity of these solvents must also be evaluated in your specific assay system. For some pyrimidine derivatives, methanol and ethanol have been suggested as potentially less cytotoxic alternatives to Tween 20 and 80.[1][5]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][7][8][9] this compound contains a hydroxyl group and a mercapto group, which are ionizable. At a pH above its pKa, the compound will be deprotonated and may exhibit increased aqueous solubility. Conversely, at a pH below its pKa, it will be in its neutral form, which is often less soluble.[7][9]

Q5: What are cyclodextrins and how can they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12][13][14] They can encapsulate hydrophobic molecules, like likely this compound, within their cavity, forming an inclusion complex.[10][11][15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[10][11][12][15]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Problem: Compound Precipitation Upon Dilution in Aqueous Buffer

Visual Cue: The solution becomes cloudy or a visible precipitate forms immediately or over time after adding the compound stock to the assay medium.

Troubleshooting Workflow:

start Precipitation Observed check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to ≤ 0.5% check_dmso->reduce_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No reduce_dmso->still_precipitates ph_modification Attempt pH Modification still_precipitates->ph_modification Yes resolved Solubility Issue Resolved still_precipitates->resolved No cosolvent Try Alternative Co-solvents ph_modification->cosolvent cyclodextrin Use Cyclodextrins cosolvent->cyclodextrin surfactant Consider Surfactants (for non-cell-based assays) cyclodextrin->surfactant surfactant->resolved start Start stock Prepare concentrated stock in 100% DMSO start->stock dilute_stock Serially dilute in 100% DMSO (if needed) stock->dilute_stock add_to_buffer Add stock dropwise to vortexing aqueous buffer dilute_stock->add_to_buffer final_conc Ensure final DMSO concentration is low (e.g., ≤ 0.5%) add_to_buffer->final_conc vehicle_control Include vehicle control in experiment final_conc->vehicle_control end End vehicle_control->end start Start pka Determine pKa of the compound start->pka adjust_ph Prepare assay buffers at various pH values > pKa pka->adjust_ph test_solubility Test compound solubility in each pH-adjusted buffer adjust_ph->test_solubility select_ph Select lowest pH that maintains solubility test_solubility->select_ph check_compatibility Verify assay compatibility at the selected pH select_ph->check_compatibility end End check_compatibility->end start Start cd_solution Prepare cyclodextrin solution in assay buffer start->cd_solution add_compound Add compound to cyclodextrin solution cd_solution->add_compound incubate Incubate with agitation to form complex add_compound->incubate filter Filter to remove undissolved compound incubate->filter determine_conc Determine concentration of solubilized compound filter->determine_conc run_assay Perform assay with solubilized compound determine_conc->run_assay end End run_assay->end

References

Improving the stability of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary cause of instability for this compound in solution is the oxidation of its thiol (-SH) group. This compound exists in a tautomeric equilibrium between a thiol form and a thione form. The thiol form is susceptible to oxidation, which leads to the formation of a disulfide dimer, often observed as a precipitate or a loss of compound activity.[1][2] This oxidative process can be accelerated by factors such as elevated temperature, exposure to light, and a neutral to alkaline pH.[1][3][4]

Q2: How does the choice of solvent affect the stability of the compound?

A2: The choice of solvent significantly impacts the stability by influencing the thione-thiol tautomeric equilibrium.[1][2]

  • Polar Solvents (e.g., water, ethanol, DMSO): In polar solvents, the equilibrium shifts towards the thione form. While the thione form is generally more stable against oxidation, the residual thiol tautomer can still undergo degradation.[1][2][5]

  • Nonpolar Solvents (e.g., dioxane, cyclohexane): In dilute solutions of nonpolar solvents, the thiol form predominates.[1][2] Although this is the form susceptible to oxidation, stability can be managed under inert conditions.

For most biological applications requiring aqueous buffers, it is crucial to implement additional stabilization strategies.

Q3: What is the impact of pH on the stability of the solution?

A3: The pH of the aqueous solution is a critical factor for the stability of thiol-containing compounds.

  • Acidic pH (below 6.0): The thiol group is more stable and less prone to oxidation at an acidic pH.[3] Protonation of the molecule in acidic conditions reduces the susceptibility of the thiol group to oxidation.[5]

  • Neutral to Alkaline pH (6.0 and above): As the pH increases, the thiol group is more likely to be deprotonated to the thiolate anion (-S⁻), which is highly susceptible to oxidation. Studies on similar thiolated compounds show a significant decline in stability at pH 6.0 and 7.2.[3] Therefore, maintaining a pH below 6.0 is recommended for stock solutions and experimental buffers where possible.

Q4: How can I best prepare and store stock solutions to prevent degradation?

A4: To maximize the shelf-life of your stock solutions, consider the following multi-step approach:

  • Use an appropriate solvent: For initial solubilization, consider a nonpolar solvent if compatible with your experimental design. If an aqueous buffer is necessary, ensure it is acidic (pH < 6.0).

  • Deoxygenate the solvent: Before dissolving the compound, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen, a key player in oxidation.

  • Add a reducing agent: Supplement your solution with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). TCEP is more stable at higher pH and temperatures compared to DTT and does not interfere with certain labeling reactions.[6]

  • Store under inert atmosphere: Aliquot the stock solution into vials, flush the headspace with nitrogen or argon before sealing, and wrap the vials in aluminum foil to protect from light.

  • Control temperature: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation.[4][7]

Troubleshooting Guide

Problem 1: My solution of this compound has turned cloudy or contains a precipitate.

  • Probable Cause: This is most likely due to the oxidation of the thiol form of the compound into its corresponding symmetrical disulfide dimer.[1] This dimer often has lower solubility in aqueous solutions, causing it to precipitate.

  • Solution:

    • Confirm the Precipitate: Centrifuge a small amount of the solution. If the supernatant still shows some activity or concentration (via UV-Vis or HPLC), the issue is likely precipitation.

    • Re-dissolve (if possible): Add a reducing agent like TCEP or DTT to the solution to try and reverse the disulfide bond formation.[6] Gentle warming may assist, but be cautious of thermal degradation.

    • Prevention: Prepare fresh solutions using deoxygenated buffers at a slightly acidic pH (e.g., pH 5.0-6.0) and store them under an inert atmosphere (nitrogen or argon) at low temperatures.

Problem 2: I am observing a rapid loss of compound potency in my biological assay.

  • Probable Cause: The compound is likely degrading under the experimental conditions (e.g., physiological pH 7.4, 37°C). The thiol group is highly reactive and can be oxidized or form adducts with components in your assay medium.

  • Solution:

    • Include a Stabilizer: Add a non-interfering reducing agent like TCEP (at a final concentration of 100-500 µM) directly to your assay buffer to maintain a reducing environment.

    • Minimize Exposure: Prepare the final dilution of the compound immediately before adding it to the assay. Do not let the diluted compound sit at room temperature or 37°C for extended periods in oxygen-rich buffers.

    • pH Optimization: If your experiment can tolerate it, perform the assay at a slightly lower pH to improve stability.

Problem 3: My HPLC analysis shows the main peak decreasing over time with the appearance of new, unidentified peaks.

  • Probable Cause: You are observing the degradation of the parent compound. The primary new peak is likely the disulfide dimer. Other smaller peaks could be further oxidation products or products of hydrolysis, particularly under forced degradation conditions (high heat, extreme pH).[8][9]

  • Solution:

    • Characterize Degradants: Use LC-MS to determine the mass of the new peaks. The disulfide dimer should have a mass of (2 * Mass of Parent) - 2.[10]

    • Implement a Stability-Indicating Method: Ensure your HPLC method can resolve the parent compound from all major degradants. This is crucial for accurate quantification.[8][11]

    • Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to understand its degradation profile.[8][12] This helps in predicting and identifying potential impurities.

Data Summary

Table 1: Effect of pH and Temperature on the Stability of Thiol Groups (Based on general stability data for thiolated compounds)

Condition% Thiol Groups Remaining after 3 hoursStability ConcernRecommendation
pH 5.0 at 37°C~95%[3]LowOptimal for stability
pH 6.0 at 37°C~60%[3]ModerateUse with caution; add stabilizers
pH 7.2 at 37°C~40%[3]HighNot recommended for storage; requires stabilizers
4°C StorageHigh Stability[7]LowRecommended for short to medium-term storage
20°C Storage (High Humidity)Significant Decrease[7]HighAvoid for powders and solutions

Table 2: Common Stabilizing Agents for Thiol Compounds

Stabilizing AgentMechanism of ActionTypical ConcentrationNotes
TCEP-HClReducing Agent100 - 500 µMMore stable than DTT, less odor, effective over a wider pH range.[6]
DTTReducing Agent1 - 10 mMLess stable, especially at neutral/alkaline pH; can interfere with some assays.
Ascorbic Acid (Vitamin C)Antioxidant100 µM - 1 mMScavenges reactive oxygen species.[13][14]
ErgothioneineAntioxidant1 µM - 10 µMProtects against oxidative damage.[15]

Diagrams

Degradation Pathway of 2-Mercaptopyrimidin-4-ol Thiol This compound (Thiol Tautomer) Thione Thione Tautomer Thiol->Thione Tautomerization (favored in polar solvents) Disulfide Disulfide Dimer (Oxidized Product) Thiol->Disulfide Oxidation (+ O2, Light, Heat, pH > 6)

Caption: Primary degradation pathway via oxidation of the thiol tautomer.

Workflow for a Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solution in Test Buffer (e.g., pH 5, 7.4) Aliquot Aliquot into Vials Prep->Aliquot Temp Incubate at Different Temperatures (4°C, 25°C, 40°C) Aliquot->Temp Time Pull Samples at Timepoints (0, 1, 4, 8, 24h) Temp->Time HPLC Analyze via Stability- Indicating HPLC Method Time->HPLC Quant Quantify Parent Compound and Degradation Products HPLC->Quant Plot Plot % Remaining vs. Time Quant->Plot

Caption: Experimental workflow for assessing compound stability over time.

Troubleshooting Logic for Solution Instability start Solution Unstable? precipitate Precipitate Visible? start->precipitate loss_potency Loss of Potency? precipitate->loss_potency No sol1 Cause: Disulfide Formation Action: Prepare fresh solution in degassed, acidic buffer. precipitate->sol1 Yes sol2 Cause: Oxidation in Assay Action: Add TCEP to assay buffer. Prepare dilutions just-in-time. loss_potency->sol2 Yes sol3 Cause: General Degradation Action: Store aliquots at -80°C under inert gas, protected from light. loss_potency->sol3 No

Caption: Decision tree for troubleshooting common stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.5.

  • Deoxygenation: Place the required volume of buffer in a flask and sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizer: Add TCEP-HCl to the deoxygenated buffer to a final concentration of 500 µM. Mix gently until dissolved.

  • Compound Solubilization: Weigh the required amount of this compound and dissolve it in the stabilized, deoxygenated buffer to achieve the desired stock concentration (e.g., 10 mM). Use a vortex or sonication if necessary, keeping the solution on ice.

  • Aliquoting and Storage: Immediately aliquot the stock solution into amber glass or polypropylene vials that have been pre-flushed with nitrogen. Flush the headspace of each vial with nitrogen before sealing tightly.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage. Protect from light at all times.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a basic forced degradation study to identify degradation pathways as recommended by ICH guidelines.[8][11][16]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix the sample solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix the sample solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.

    • Thermal Degradation: Incubate the sample solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to approximately pH 7.

  • Analysis:

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV method.[10][17][18] A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • If available, analyze samples by LC-MS to obtain mass information on the degradation products.[18][19]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products to understand the compound's susceptibility to different stress factors. Aim for 5-20% degradation for optimal results.[12]

References

Troubleshooting common side reactions in mercaptopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mercaptopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during the synthesis of mercaptopyrimidines.

Issue 1: Low Yield and Product Purity in 2-Mercaptopyrimidine Synthesis

Q1: I am synthesizing 2-mercaptopyrimidine from 1,1,3,3-tetraethoxypropane and thiourea, but my yields are consistently low and the product is discolored. What are the common causes and how can I improve my results?

A1: Low yields and discoloration in this synthesis are often attributed to incomplete reaction, side reactions, or product degradation. Here are the key factors to consider and troubleshoot:

  • Reaction Time and Temperature: Insufficient heating can lead to incomplete conversion of reactants. Conversely, prolonged boiling can cause the product to darken due to degradation or side reactions. It is recommended to boil the reaction mixture for approximately one hour with vigorous stirring.[1]

  • pH Control: The pH of the reaction mixture is critical. During the workup, when converting the hydrochloride salt to the free base, the pH should be carefully adjusted to 7-8. Excess base can lead to the dissolution of the product, thereby reducing the isolated yield.[1]

  • Stirring: Inadequate mechanical stirring can result in poor mixing of the reactants, leading to a decrease in yield.[1]

  • Purification: The crude 2-mercaptopyrimidine hydrochloride can be recrystallized from 12N hydrochloric acid to improve purity before conversion to the free base. The final 2-mercaptopyrimidine product can be recrystallized from a mixture of water and ethanol.[1]

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine

This protocol is adapted from Organic Syntheses.[1]

Part A: 2-Mercaptopyrimidine Hydrochloride

  • In a 2-liter three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 61 g (0.80 mole) of thiourea and 600 ml of ethanol.

  • With stirring, add 200 ml of concentrated hydrochloric acid.

  • Once the mixture is homogeneous, add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

  • Heat the solution to boiling and reflux for 1 hour with continuous stirring.

  • Cool the reaction mixture to approximately 10°C in an ice bath for 30 minutes.

  • Collect the yellow crystalline precipitate by filtration on a Büchner funnel.

  • Wash the precipitate with 100 ml of cold ethanol and air-dry. The expected yield is 71–76 g (60–64%).

Part B: 2-Mercaptopyrimidine

  • Suspend 25 g (0.17 mole) of crude 2-mercaptopyrimidine hydrochloride in 50 ml of water.

  • With rapid stirring, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

  • Collect the precipitated solid on a Büchner funnel and wash with 50 ml of cold water.

  • For purification, dissolve the damp product in a hot mixture of 300 ml of water and 300 ml of ethanol.

  • Filter the hot solution and allow it to cool slowly to room temperature.

  • Collect the resulting crystals, wash with aqueous ethanol, and dry. The expected yield of yellow needles is 15–16 g (80–85%).

Below is a workflow diagram to troubleshoot low yield and purity issues in 2-mercaptopyrimidine synthesis.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield or Discolored Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Product Loss During Workup Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1a Optimize Reaction Time (approx. 1 hour reflux) Cause1->Solution1a Solution1b Ensure Vigorous Stirring Cause1->Solution1b Solution2 Avoid Prolonged Heating Cause2->Solution2 Solution3 Careful pH Adjustment (pH 7-8) Cause3->Solution3 Solution4 Recrystallize Product Cause4->Solution4

Caption: Troubleshooting workflow for 2-mercaptopyrimidine synthesis.

Issue 2: Formation of Disulfide Byproducts

Q2: I am observing a significant amount of a higher molecular weight impurity in my mercaptopyrimidine synthesis, which I suspect is a disulfide. How can I confirm this and prevent its formation?

A2: The formation of disulfide-linked dimers is a common side reaction in syntheses involving mercaptans, including mercaptopyrimidines. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (S-S) between two molecules of the mercaptopyrimidine.

Confirmation of Disulfide Formation:

  • Mass Spectrometry (MS): The most direct method is to analyze the reaction mixture by MS. The disulfide dimer will have a molecular weight that is double the molecular weight of the desired product minus two (for the two lost hydrogen atoms).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the signal corresponding to the thiol proton (-SH) will be absent in the disulfide dimer.

  • High-Performance Liquid Chromatography (HPLC): The disulfide dimer will typically have a different retention time than the monomer.

Prevention and Mitigation of Disulfide Formation:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen, which is a primary oxidant.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help prevent oxidation.

  • Reducing Agents: The addition of a mild reducing agent can either prevent the formation of disulfides or reduce any that have already formed back to the desired thiol. Common choices include:

    • Dithiothreitol (DTT): A strong reducing agent that is effective at preventing disulfide bond formation.[2]

    • Tris(2-carboxyethyl)phosphine (TCEP): An odorless and more stable reducing agent compared to DTT.

    • β-Mercaptoethanol (BME): A volatile and odorous but effective reducing agent.[3]

  • Control of Oxidizing Agents: Avoid the use of strong oxidizing agents in the reaction or workup steps unless intended for a subsequent transformation. Even mild oxidizing conditions can promote disulfide formation.

Quantitative Data on Disulfide Reduction

Reducing AgentTypical ConcentrationConditionsEfficacy
Dithiothreitol (DTT)1-10 mMpH 7-8, Room TempHigh
TCEP1-5 mMWide pH range, Room TempHigh
β-Mercaptoethanol5-20 mMpH 7-8, Room TempModerate to High

Note: The optimal concentration and conditions should be determined empirically for each specific synthesis.

The following diagram illustrates the formation of the disulfide byproduct and the intervention points for troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_troubleshooting Troubleshooting Interventions Reactants Thiourea + 1,3-Dicarbonyl Compound Product Mercaptopyrimidine (R-SH) Reactants->Product Oxidation Oxidation (e.g., O2) Product->Oxidation 2 molecules Disulfide Disulfide Byproduct (R-S-S-R) Oxidation->Disulfide Inert Inert Atmosphere (N2 or Ar) Inert->Oxidation Prevents Reducing Add Reducing Agent (e.g., DTT, TCEP) Reducing->Disulfide Reduces to Product

Caption: Pathway of disulfide byproduct formation and troubleshooting.

Issue 3: Unwanted N-Alkylation in Mercaptopyrimidine Synthesis

Q3: During the synthesis of a substituted mercaptopyrimidine, I am observing byproducts that appear to be N-alkylated. Why is this happening and how can I control it?

A3: N-alkylation is a potential side reaction when alkylating agents are used in the presence of mercaptopyrimidines. The pyrimidine ring contains nitrogen atoms that are nucleophilic and can compete with the sulfur atom for the alkylating agent.

Mechanism of N-Alkylation: The mercaptopyrimidine exists in tautomeric forms, with the thiol (-SH) form and the thione (=S) form. The nitrogen atoms in the pyrimidine ring can also be protonated or deprotonated depending on the pH. Under certain conditions, a nitrogen atom can be more nucleophilic than the sulfur, leading to the formation of an N-alkylated byproduct instead of the desired S-alkylated product.

Strategies to Minimize N-Alkylation:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the selectivity of S- vs. N-alkylation. A soft base and a polar aprotic solvent often favor S-alkylation.

  • pH Control: The pH of the reaction mixture can affect the nucleophilicity of the sulfur and nitrogen atoms. Careful control of pH can help to favor S-alkylation.

  • Protecting Groups: In some cases, it may be necessary to protect the ring nitrogens with a suitable protecting group before performing the S-alkylation. The protecting group can then be removed in a subsequent step.

  • Nature of the Alkylating Agent: "Softer" alkylating agents tend to react preferentially at the "softer" sulfur atom, while "harder" alkylating agents may have a higher tendency to react at the "harder" nitrogen atoms.

The logical relationship for addressing N-alkylation is depicted in the following diagram.

G cluster_problem Observed Problem cluster_cause Underlying Cause cluster_solutions Troubleshooting Solutions Problem N-Alkylated Byproduct Cause Competitive Nucleophilic Attack by Ring Nitrogen Problem->Cause Solution1 Optimize Base and Solvent Cause->Solution1 Solution2 Control Reaction pH Cause->Solution2 Solution3 Use Protecting Groups for Ring Nitrogens Cause->Solution3 Solution4 Select a 'Softer' Alkylating Agent Cause->Solution4

Caption: Troubleshooting guide for N-alkylation side reactions.

Issue 4: Byproducts in Biginelli Reaction for Thiouracil Synthesis

Q4: I am using the Biginelli reaction to synthesize a thiouracil derivative, but I am getting several byproducts. What are the likely side reactions and how can I improve the selectivity?

A4: The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of dihydropyrimidinones and their thio-analogs. However, several side reactions can occur, leading to the formation of byproducts.

Common Byproducts and Their Formation:

  • Knoevenagel Condensation Product: The aldehyde can react with the active methylene compound (e.g., ethyl acetoacetate) to form a Knoevenagel condensation product. This can be a significant side reaction if the subsequent cyclization is slow.

  • Hantzsch Dihydropyridine: Under certain conditions, a Hantzsch-type reaction can occur, leading to the formation of a dihydropyridine byproduct.

  • Self-Condensation of Reactants: The individual reactants can undergo self-condensation reactions, especially under harsh conditions.

  • 1,3,5-Thiadiazinane Derivatives: Thiourea can react with aldehydes to form 1,3,5-thiadiazinane derivatives, which are six-membered rings containing two nitrogen atoms and one sulfur atom.

Optimizing the Biginelli Reaction for Thiouracils:

  • Catalyst Selection: The choice of catalyst is crucial. Lewis acids (e.g., FeCl₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can promote the desired reaction and suppress side reactions.

  • Reaction Conditions:

    • Temperature: The optimal temperature should be determined experimentally. Higher temperatures can sometimes lead to more byproducts.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are common, but solvent-free conditions or the use of other solvents may be beneficial in some cases.

  • Stoichiometry of Reactants: Varying the stoichiometry of the reactants can help to favor the formation of the desired product.

The following diagram illustrates the main Biginelli reaction pathway and a common side reaction.

G cluster_main Biginelli Reaction Pathway cluster_side Common Side Reaction Reactants Aldehyde + β-Ketoester + Thiourea Intermediate Iminium Intermediate Reactants->Intermediate Acid Catalyst Side_Reactants Aldehyde + β-Ketoester Product Dihydropyrimidinethione (Thiouracil derivative) Intermediate->Product Knoevenagel Knoevenagel Condensation Product Side_Reactants->Knoevenagel

References

Technical Support Center: Scaling Up the Production of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for the synthesis of this compound is a cyclocondensation reaction, often a variation of the Biginelli reaction. This involves the reaction of a β-keto ester (ethyl 2-methyl-3-oxoheptanoate) with thiourea in the presence of an acid or base catalyst.

Q2: What are the critical starting materials for this synthesis?

The key starting materials are:

  • Ethyl 2-methyl-3-oxoheptanoate: This β-keto ester provides the carbon backbone for the pyrimidine ring with the required methyl and propyl substituents.

  • Thiourea: This reagent provides the N-C-N fragment and the mercapto group.

  • Catalyst: An acid (e.g., HCl, H₂SO₄) or a base (e.g., sodium ethoxide) is required to facilitate the reaction.

  • Solvent: Typically, an alcohol such as ethanol is used as the reaction solvent.

Q3: What are the potential biological activities of this compound?

Research indicates that this compound and related mercaptopyrimidine derivatives may exhibit a range of biological activities, including antimicrobial and antiviral properties. The mercapto group (-SH) makes the compound reactive and a valuable intermediate in the synthesis of other potentially therapeutic molecules.

Experimental Protocols

Synthesis of Ethyl 2-methyl-3-oxoheptanoate (Starting Material)

The required β-keto ester, ethyl 2-methyl-3-oxoheptanoate, can be synthesized via a Claisen condensation reaction.

Materials:

  • Ethyl propionate

  • Pentyl acetate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.

  • A mixture of ethyl propionate and pentyl acetate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for 2-3 hours.

  • The reaction mixture is cooled, and the resulting sodium salt of the β-keto ester is precipitated by the addition of cold diethyl ether.

  • The precipitate is collected by filtration and then dissolved in ice-cold water.

  • The aqueous solution is acidified with dilute hydrochloric acid to a pH of approximately 4-5, leading to the separation of the β-keto ester as an oil.

  • The oily layer is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-methyl-3-oxoheptanoate.

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-mercaptopyrimidines.

Materials:

  • Ethyl 2-methyl-3-oxoheptanoate

  • Thiourea

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (20%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the stirred sodium ethoxide solution, add thiourea and ethyl 2-methyl-3-oxoheptanoate.

  • The reaction mixture is heated to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and then suspended in water.

  • The pH of the suspension is adjusted to 7-8 with a 20% sodium hydroxide solution to precipitate the free base of this compound.[1]

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure all reagents are pure and dry. - Increase reaction time and continue to monitor by TLC. - Optimize the amount of catalyst used.
Side reactions.- Control the reaction temperature carefully; overheating can lead to side product formation. - Consider using a milder catalyst.
Product loss during workup.- Ensure complete precipitation of the product by careful pH adjustment. - Use an appropriate solvent for recrystallization to minimize solubility losses.
Formation of Byproducts Self-condensation of the β-keto ester.- Add the β-keto ester slowly to the reaction mixture. - Maintain a lower reaction temperature during the initial phase of the reaction.
Formation of dithiourea or other thiourea decomposition products.- Use high-purity thiourea. - Avoid excessively high reaction temperatures.
Incomplete cyclization.- Ensure sufficient reaction time and adequate catalyst concentration.
Product is Darkly Colored Prolonged heating or presence of impurities.- Reduce the reflux time if the reaction is complete as per TLC.[1] - Purify the starting materials before use. - Consider performing the recrystallization with activated charcoal to remove colored impurities.
Difficulty in Purification Product is an oil or does not crystallize easily.- Try different recrystallization solvents or solvent mixtures. - If recrystallization fails, consider purification by column chromatography on silica gel.
Contamination with starting materials.- Ensure the reaction has gone to completion. - Optimize the washing steps during workup to remove unreacted starting materials.

Scaling-Up Production: Key Considerations

Parameter Lab-Scale Scale-Up Challenge Recommended Strategy for Scale-Up
Reaction Vessel Round-bottom flaskSurface area to volume ratio decreases, affecting heat transfer.Use a jacketed reactor with controlled heating and cooling capabilities.
Mixing Magnetic stirrerInefficient mixing can lead to localized "hot spots" and non-uniform reaction, resulting in lower yield and more byproducts.Employ a mechanical overhead stirrer with appropriate impeller design to ensure efficient mixing of the heterogeneous mixture.
Reagent Addition Manual additionExothermic reactions can become difficult to control with large-volume manual addition.Use a programmable pump for controlled, slow addition of reagents, especially the β-keto ester.
Temperature Control Heating mantle/oil bathDifficult to maintain uniform temperature throughout a large reactor; risk of runaway reaction.Utilize a temperature-controlled jacketed reactor with a reliable thermocouple to monitor and maintain the optimal reaction temperature.
Product Isolation Filtration (Büchner funnel)Filtration of large quantities of solid can be slow and inefficient.Use a larger filtration apparatus such as a Nutsche filter-dryer.
Purification Recrystallization in flasksHandling large volumes of flammable solvents for recrystallization poses safety risks.Perform recrystallization in a suitable, appropriately sized reactor with a condenser. Consider using a closed system to minimize solvent evaporation and exposure.
Safety Standard lab safetyIncreased risk of fire, explosion, and chemical exposure with larger quantities.Conduct a thorough process safety analysis (e.g., HAZOP study). Ensure proper ventilation, grounding of equipment to prevent static discharge, and have appropriate fire suppression systems in place.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactant reactant product product process process purification purification qc qc Ketoester Ethyl 2-methyl-3-oxoheptanoate Mix Mix Reagents Ketoester->Mix Thiourea Thiourea Thiourea->Mix Catalyst Sodium Ethoxide Catalyst->Mix Solvent Ethanol Solvent->Mix Reflux Reflux (4-6h) Mix->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Acidification Acidification (HCl) Evaporation->Acidification Filtration1 Filtration Acidification->Filtration1 Neutralization Neutralization (NaOH) Filtration1->Neutralization Filtration2 Filtration Neutralization->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Final Product Drying->FinalProduct QC_Analysis QC Analysis (TLC, NMR, MS) FinalProduct->QC_Analysis

Caption: Synthesis workflow for this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem problem cause cause solution solution LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions WorkupLoss Product Loss During Workup LowYield->WorkupLoss CheckPurity Check Reagent Purity IncompleteReaction->CheckPurity IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime OptimizeCatalyst Optimize Catalyst Amount IncompleteReaction->OptimizeCatalyst ControlTemp Control Temperature SideReactions->ControlTemp MilderCatalyst Use Milder Catalyst SideReactions->MilderCatalyst OptimizePH Optimize pH for Precipitation WorkupLoss->OptimizePH OptimizeRecrystallization Optimize Recrystallization Solvent WorkupLoss->OptimizeRecrystallization

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis and Purification of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Recommended Solution
Incomplete Reaction Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction stalls, consider increasing the reaction temperature or adding a catalyst.
Side Reactions The Biginelli-type condensation can have side reactions. Ensure the stoichiometry of the reactants (ethyl 2-methyl-3-oxohexanoate and thiourea) is accurate. The reaction pH should be controlled, as strongly acidic or basic conditions can promote side product formation.
Product Loss During Work-up The product may have some solubility in the wash solvents. Use cold solvents for washing the crude product to minimize losses.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. A solvent-free approach or the use of a milder catalyst might improve the yield.[1][2]

Problem 2: Presence of Impurities in the Final Product

Possible Impurity Identification Method Recommended Purification Protocol
Unreacted Thiourea Characteristic signals in 1H NMR and distinct IR absorption bands.Wash the crude product with a solvent in which thiourea is soluble but the desired product is not, such as cold water.
Unreacted Ethyl 2-methyl-3-oxohexanoate Oily appearance of the product. Characteristic ester and ketone peaks in the IR spectrum.Recrystallization from a suitable solvent system like ethanol/water or purification by column chromatography.
Self-condensation product of ethyl 2-methyl-3-oxohexanoate Can be detected by HPLC-MS analysis.Column chromatography using a silica gel stationary phase and a suitable eluent system.
Oxidized Disulfide Byproduct Appearance of a new peak in the HPLC chromatogram and a change in the mass spectrum.Treatment with a mild reducing agent followed by recrystallization or chromatography.

Problem 3: Difficulty in Recrystallization

Issue Possible Cause Recommended Solution
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.Add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation. Allow the solution to cool slowly. Consider a different solvent system with a lower boiling point.
No crystal formation upon cooling The solution is not saturated, or the product is highly soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor recovery after recrystallization The product has significant solubility in the cold recrystallization solvent.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is a Biginelli-type condensation reaction. This involves the reaction of a β-keto ester, in this case, ethyl 2-methyl-3-oxohexanoate, with thiourea in the presence of an acid or base catalyst.[3][4][5][6]

Q2: What are the expected spectroscopic data for pure this compound?

A2: The expected spectroscopic data are as follows:

  • 1H NMR: Signals corresponding to the methyl, propyl, and pyrimidine ring protons. The exact chemical shifts will depend on the solvent used.

  • 13C NMR: Resonances for all the carbon atoms in the molecule, including the C=S group.

  • FTIR (cm-1): Characteristic absorption bands for N-H, C=O, C=S, and C=N stretching vibrations.[7][8]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C8H12N2OS, MW: 184.26 g/mol ).[9][10]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to detect and quantify even minor impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help in identifying any impurities with distinct signals.[13][14][15][16][17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities by their mass-to-charge ratio.[18][19]

Q4: Can you provide a general workflow for the synthesis and purification of this compound?

A4: Yes, a general workflow is outlined below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Reactants Ethyl 2-methyl-3-oxohexanoate + Thiourea Reaction Biginelli Condensation Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product TLC TLC HPLC HPLC NMR NMR MS MS Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MS

Caption: General workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: A mixture of ethanol and water is often effective. Start by dissolving the crude product in a minimum amount of hot ethanol.

  • Dissolution: Gently heat the ethanol solution while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a common choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The polarity can be gradually increased to elute the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Start the elution with the initial mobile phase and gradually increase the polarity (e.g., to 20%, 30%, 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Logical Relationships

The following diagram illustrates the relationship between potential problems, their causes, and the corresponding solutions.

Troubleshooting_Logic Impure_Product Impure Product Side_Reactions Side Reactions Impure_Product->Side_Reactions caused by Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction caused by Product_Loss Product Loss Low_Yield->Product_Loss caused by Purification_Issues Purification Issues Oiling_Out Oiling Out Purification_Issues->Oiling_Out manifests as No_Crystals No Crystals Form Purification_Issues->No_Crystals manifests as Optimize_Conditions Optimize Reaction Conditions Side_Reactions->Optimize_Conditions solved by Monitor_Reaction Monitor Reaction (TLC) Incomplete_Reaction->Monitor_Reaction solved by Cold_Wash Use Cold Wash Solvents Product_Loss->Cold_Wash solved by Slow_Cooling Slow Cooling / Co-solvent Oiling_Out->Slow_Cooling solved by Concentrate_Induce Concentrate / Induce Crystallization No_Crystals->Concentrate_Induce solved by

Caption: Troubleshooting logic for purification.

References

Optimization of reaction conditions for synthesizing pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Pyrimidine Derivatives

Welcome to the technical support center for the optimization of reaction conditions for synthesizing pyrimidine derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Category 1: General Synthesis & Reaction Optimization

Question: My reaction yield is consistently low. What are the general parameters I should investigate first?

Answer: Low yields in pyrimidine synthesis can stem from several factors. A systematic approach to optimization is crucial. Here are the primary parameters to investigate:

  • Solvent: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction rate. Common solvents range from polar protics like ethanol to aprotics like DMF and 1,4-dioxane.

  • Catalyst: Many pyrimidine syntheses are catalyst-dependent. Ensure the catalyst is active and used in the correct loading. For acid-catalyzed reactions like the Biginelli, catalysts such as Yb(OTf)₃ or indium(III) chloride can improve yields. For cross-coupling reactions, the choice of palladium catalyst and ligand is critical.

  • Temperature: Reaction kinetics are highly sensitive to temperature. If the yield is low, consider incrementally increasing the reaction temperature. Microwave-assisted synthesis can also be an effective strategy to improve yields and reduce reaction times.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while excessive time can lead to product degradation or side-product formation.

  • Stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

Question: I am observing multiple spots on my TLC plate, indicating significant side-product formation. How can I improve selectivity?

Answer: Improving selectivity involves fine-tuning the reaction conditions to favor the formation of the desired product.

  • Lower the Temperature: Side reactions often have a higher activation energy than the main reaction. Running the reaction at a lower temperature can sometimes suppress the formation of unwanted by-products.

  • Change the Catalyst: The catalyst can play a key role in directing the reaction pathway. For instance, in Suzuki couplings, the choice of ligand can influence selectivity. In multicomponent reactions, a milder catalyst might prevent side reactions.

  • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity.

  • Order of Addition: In some cases, the order in which reactants are added can influence the reaction outcome.

Category 2: The Biginelli Reaction

Question: My Biginelli reaction is not working or the yield is very poor (under 40%). What are the most common causes?

Answer: The classic Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, can suffer from low yields. Here’s how to troubleshoot:

  • Catalyst Choice: The original acid-catalyzed protocol often gives modest yields. Switching to a more effective catalyst is the most common solution. Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to significantly improve yields. Using a solvent-free approach with a catalyst can also be beneficial.

  • Reactant Purity: Ensure the aldehyde is free of carboxylic acid impurities (from oxidation), as this can interfere with the reaction. The β-ketoester and urea should also be of high purity.

  • Reaction Conditions: Refluxing in ethanol is traditional, but other solvents or solvent-free conditions might be more effective depending on the specific substrates and catalyst used. Microwave irradiation is also a modern alternative for accelerating the reaction.

Question: How can I confirm the mechanism of my Biginelli reaction to troubleshoot potential issues?

Answer: The currently accepted mechanism proceeds through an N-acyliminium ion intermediate. Understanding this can help troubleshoot. For instance, if the aldehyde is sterically hindered or electronically deactivated, the initial condensation with urea to form the iminium ion may be the rate-limiting step. In this case, using a more activating catalyst or higher temperatures may be necessary.

Category 3: Suzuki Cross-Coupling Reactions

Question: I am trying to perform a Suzuki coupling on a halogenated pyrimidine, but I am getting low conversion or decomposition of my starting material. What should I check?

Answer: Suzuki couplings on electron-deficient pyrimidine rings can be challenging. Key factors to optimize include:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a common choice, but other catalysts might be more effective. The catalyst loading is also important; typically, 5 mol% is a good starting point.

  • Base: The base plays a critical role. Stronger bases like K₃PO₄ are often more effective than weaker ones like K₂CO₃, especially for less reactive substrates.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or DMF are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Substituent Effects: Electron-withdrawing groups on the boronic acid can decrease reactivity, while electron-donating groups tend to improve yields. The position of the halogen on the pyrimidine ring also affects reactivity, with halogens at the C4 and C6 positions being more reactive than those at C2.

Question: I am observing significant dehalogenation (hydrodehalogenation) of my pyrimidine starting material instead of the coupled product. How can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction in Suzuki couplings. To minimize it:

  • Optimize the Ligand: Bulky electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Control the Temperature: Running the reaction at the lowest possible temperature that still allows for efficient coupling can reduce dehalogenation.

  • Use a Different Catalyst System: Some palladium catalysts are more prone to promoting dehalogenation than others. Experimenting with different pre-catalysts and ligands is recommended.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize common variables and their effects on two major pyrimidine synthesis reactions.

Table 1: Biginelli Reaction Optimization
ParameterCondition 1Condition 2Condition 3Expected Outcome/Comment
Catalyst HCl (Brønsted Acid)Yb(OTf)₃ (Lewis Acid)Solvent-Free (MW)Lewis acids and microwave conditions generally provide higher yields and shorter reaction times than traditional Brønsted acids.
Solvent EthanolAcetonitrileNone (Solvent-Free)Solvent choice is substrate-dependent. Solvent-free conditions can be highly efficient and environmentally friendly.
Temperature Reflux (e.g., 78°C for EtOH)80-100°C100-120°C (MW)Higher temperatures can increase reaction rates but may also lead to side products.
Yield Range 20-60%70-95%80-95%Yields are highly dependent on the specific substrates and chosen conditions.
Table 2: Suzuki Coupling Optimization for Halogenated Pyrimidines
ParameterCondition 1Condition 2Condition 3Expected Outcome/Comment
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosXPhosPdG2The choice of catalyst and ligand is critical for efficiency and preventing side reactions like dehalogenation.
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ often give better results, particularly with less reactive aryl chlorides.
Solvent Toluene/H₂O1,4-DioxaneDMFDioxane is a common and effective solvent for Suzuki couplings of pyrimidines.
Temperature 80°C100°C120°CThe required temperature depends on the reactivity of the halide (I > Br > Cl).
Yield Range 40-70%60-90%70-95%Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone

This protocol describes a general method for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones using a Lewis acid catalyst.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • Attach a condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure dihydropyrimidinone. Further purification can be done by recrystallization from ethanol if needed.

Protocol 2: Suzuki Cross-Coupling of a Dichloropyrimidine

This protocol provides a method for the regioselective Suzuki coupling at the C4 position of a substituted 4,6-dichloropyrimidine.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (10 mL) via syringe.

  • Attach a condenser and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting pyrimidine is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Visualizations: Workflows and Mechanisms

General Troubleshooting Workflow

G Start Problem: Low Yield / Side Products Check_Purity Check Reactant Purity & Stoichiometry Start->Check_Purity Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Optimize_Solv Optimize Solvent Optimize_Temp->Optimize_Solv Optimize_Cat Optimize Catalyst/ Ligand/Base Optimize_Solv->Optimize_Cat Optimize_Time Optimize Reaction Time Optimize_Cat->Optimize_Time Check_Mechanism Review Mechanism for Rate-Limiting Steps Optimize_Time->Check_Mechanism Result Improved Synthesis Check_Mechanism->Result

Caption: A logical workflow for troubleshooting common issues in pyrimidine synthesis.

Biginelli Reaction Mechanism

G cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct + H+ Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Final DHPM Product Adduct->DHPM - H2O

Caption: The accepted iminium-based mechanism for the Biginelli reaction.

Catalytic Cycle for Suzuki Coupling

Technical Support Center: Mercaptopyrimidine Compound Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mercaptopyrimidine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analytical characterization of mercaptopyrimidine compounds.

Q1: My mass spectrum shows an unexpected peak at approximately double the expected molecular weight.

A1: This is a classic sign of disulfide bond formation. The thiol (-SH) group on the mercaptopyrimidine is susceptible to oxidation, which links two molecules together, doubling the mass. This is especially common during electrospray ionization (ESI) mass spectrometry.[1]

  • Troubleshooting Steps:

    • Work under an inert atmosphere: Prepare samples in a glove box or use nitrogen/argon to minimize contact with atmospheric oxygen.

    • Use fresh, degassed solvents: Solvents can contain dissolved oxygen which promotes oxidation.

    • Add a reducing agent: Incorporate a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) into your sample solution immediately before analysis.[2][3] TCEP is often preferred as it is more stable and less reactive with some common labeling reagents.[2]

    • Optimize MS source conditions: High voltages or temperatures in the ESI source can promote electrochemical oxidation.[1] Try reducing the capillary voltage or source temperature.

Q2: My ¹H or ¹³C NMR spectrum is much more complex than predicted, showing extra peaks or broad signals.

A2: This complexity is most likely due to thione-thiol tautomerism. Mercaptopyrimidines can exist in equilibrium between two isomeric forms: a thiol form (with a C-SH bond) and a thione form (with a C=S bond and an N-H bond).[4][5]

  • Key Factors Influencing Tautomerism:

    • Solvent Polarity: Polar solvents tend to favor the thione form, while nonpolar solvents favor the thiol form.[4][5] Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can help confirm if tautomerism is the issue.

    • Concentration: Self-association at higher concentrations can shift the equilibrium.[4]

    • Temperature: Proton exchange between tautomers can be fast on the NMR timescale, leading to broadened, averaged signals.[6] A variable temperature (VT) NMR experiment may resolve the individual tautomers at low temperatures or show a single averaged spectrum at high temperatures.

  • Troubleshooting Steps:

    • Run NMR in different solvents: Compare spectra in a polar aprotic solvent (DMSO-d₆) and a nonpolar solvent (CDCl₃ or benzene-d₆) to observe shifts in the tautomeric equilibrium.[5]

    • Perform a VT-NMR experiment: Lowering the temperature may slow the exchange rate enough to resolve separate peaks for each tautomer.

    • Utilize 2D NMR: Techniques like ¹H-¹⁵N HMBC can be invaluable for definitively identifying the protonation sites (N-H vs. S-H) and confirming the dominant tautomeric form.[7]

Q3: My HPLC analysis shows poor peak shape (tailing) and drifting retention times.

A3: Thiol-containing compounds like mercaptopyrimidines are known to cause chromatographic issues.

  • Peak Tailing:

    • Cause: The thiol group can interact with active sites on the silica support of the column or with trace metals in the HPLC system (frits, tubing).[8][9]

    • Solution: Use a high-purity, end-capped silica column. Add a small amount of a competing base (e.g., triethylamine) or a metal chelator (e.g., EDTA) to the mobile phase to block these interactions.[9][10]

  • Drifting Retention Times:

    • Cause: This often indicates compound instability or slow column equilibration. On standing, mercaptopyrimidines can oxidize to more polar disulfides, which will have different retention times.[4]

    • Solution: Prepare samples fresh and analyze them promptly. Use an autosampler with temperature control if possible. Ensure the column is thoroughly equilibrated before starting your analytical run.[8] Adding an antioxidant to the mobile phase or sample can also improve reproducibility.

Quantitative Data Summary

The stability and reactivity of mercaptopyrimidine compounds can be highly variable. The following table summarizes key data points related to their characterization.

ParameterCompound/FragmentValueConditionsSource
Reactivity with Thiols Compound 5 (mercaptopyrimidine-based inhibitor)Half-life: 41.0 - 145.4 minutesIn the presence of 5 mM Glutathione (GSH)[11]
Binding Affinity (Kᴅ) Compound 5 and derivatives with PLpro8 - 36 µMSurface Plasmon Resonance (SPR) analysis[11]
Tautomerism Free Energy 2-Thiopyrimidine (Thiol vs. Thione)+8.165 kcal/molGas Phase (Thiol favored)[5]
Tautomerism Free Energy 2-Thiopyrimidine (Thiol vs. Thione)-5.829 kcal/molWater (Thione favored)[5]

Key Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry to Minimize Oxidation

This protocol is designed to prevent the artificial formation of disulfide bonds during sample preparation and analysis.

  • Reagent Preparation:

    • Prepare a fresh 100 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in high-purity water. TCEP is a potent reducing agent that is stable at neutral pH.

    • Degas all solvents (water, acetonitrile, methanol) to be used for sample dilution and mobile phases by sparging with nitrogen or argon for 15-20 minutes.

  • Sample Dissolution:

    • Weigh the mercaptopyrimidine compound in a clean vial.

    • Dissolve the sample in the chosen degassed solvent to the desired concentration.

  • Reduction Step:

    • Add the TCEP stock solution to the dissolved sample to a final concentration of 1-5 mM.

    • Vortex briefly and allow the sample to sit for 10 minutes at room temperature to ensure any existing disulfides are reduced.

  • Analysis:

    • Immediately place the sample in the autosampler for injection.

    • If possible, use mobile phases that have been degassed and kept under a helium sparge.

    • Analyze the sample promptly after preparation.

Visual Diagrams and Workflows

Diagram 1: Thione-Thiol Tautomerism

The following diagram illustrates the chemical equilibrium between the two tautomeric forms of a generic 2-mercaptopyrimidine. This equilibrium is a primary source of complexity in NMR spectra.

Caption: Thione-thiol equilibrium in mercaptopyrimidines.

Diagram 2: Oxidation Pathway to Disulfide

This diagram shows the oxidative dimerization of a mercaptopyrimidine, a common artifact observed in mass spectrometry.

Oxidation Monomer1 Mercaptopyrimidine (R-SH) Dimer Disulfide Dimer (R-S-S-R) Monomer1->Dimer + [O] (e.g., O₂, ESI) Monomer2 Mercaptopyrimidine (R-SH) Monomer2->Dimer + [O] (e.g., O₂, ESI)

Caption: Oxidation of mercaptopyrimidine to a disulfide dimer.

Diagram 3: Troubleshooting Workflow for Unexpected Mass Spec Peaks

This logical workflow helps diagnose the cause of unexpected peaks in the mass spectrum of a mercaptopyrimidine compound.

Troubleshooting_MS Start Unexpected Peak in Mass Spectrum CheckMass Is peak mass ≈ 2M+H? Start->CheckMass IsOxidation Likely Disulfide Dimer CheckMass->IsOxidation  Yes CheckAdducts Is peak M+23, M+39, etc.? CheckMass->CheckAdducts  No ActionReduce Action: Re-run with TCEP/DTT Use degassed solvents IsOxidation->ActionReduce IsAdduct Likely Salt Adduct (e.g., Na⁺, K⁺) CheckAdducts->IsAdduct  Yes OtherIssue Investigate other sources: Impurity, Degradation CheckAdducts->OtherIssue  No ActionCheckSalts Action: Check mobile phase buffers Use high-purity solvents IsAdduct->ActionCheckSalts

References

Validation & Comparative

Validating the antimicrobial activity of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol using control strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antimicrobial activity of the novel compound 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol. It outlines the necessary experimental protocols and offers a comparative analysis against established antibiotics using standardized control strains. While specific experimental data for this compound is not publicly available and must be determined empirically, this guide presents the methodologies and expected performance of control antibiotics to serve as a benchmark. Research indicates that derivatives of 2-mercaptopyrimidine, such as the compound , exhibit potential antimicrobial and antiviral properties, making this validation process a critical step in its development as a potential therapeutic agent.[1]

Comparative Performance Data Against Control Strains

The antimicrobial activity of a novel compound is benchmarked against the known susceptibility of standardized control strains to conventional antibiotics. The following tables summarize the expected quality control (QC) ranges for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition for standard antibiotics against key bacterial control strains, as stipulated by the Clinical and Laboratory Standards Institute (CLSI).

Control Strains:

  • Staphylococcus aureus ATCC® 25923™: A Gram-positive coccus, representing a common cause of skin and soft tissue infections.

  • Escherichia coli ATCC® 25922™: A Gram-negative rod, commonly used as a control for enteric bacteria.

  • Pseudomonas aeruginosa ATCC® 27853™: A Gram-negative rod, known for its intrinsic resistance to many antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) QC Ranges (µg/mL)

AntibioticS. aureus ATCC® 25923™E. coli ATCC® 25922™P. aeruginosa ATCC® 27853™
This compound Data to be determinedData to be determinedData to be determined
Ampicillin-2 - 8-
Ciprofloxacin0.25 - 10.004 - 0.0150.25 - 1
Gentamicin0.25 - 10.25 - 10.5 - 2

Data sourced from CLSI M100 documents.

Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition QC Ranges (mm)

Antibiotic (Disk Content)S. aureus ATCC® 25923™E. coli ATCC® 25922™P. aeruginosa ATCC® 27853™
This compound Data to be determinedData to be determinedData to be determined
Ampicillin (10 µg)-16 - 22-
Ciprofloxacin (5 µg)22 - 3030 - 4025 - 33
Gentamicin (10 µg)19 - 2719 - 2616 - 21

Data sourced from CLSI M100 documents.

Experimental Workflow & Signaling Pathways

The following diagram illustrates the typical workflow for the validation of a novel antimicrobial compound.

Antimicrobial_Validation_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Bactericidal Activity cluster_4 Data Comparison & Conclusion Compound Synthesize & Purify This compound Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound->Disk_Diffusion MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Strains Procure & Culture QC Bacterial Strains Strains->Disk_Diffusion Strains->MIC_Assay Media Prepare Sterile Growth Media & Agar Media->Disk_Diffusion Media->MIC_Assay Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Determine_MIC Read MIC (Lowest concentration with no visible growth) MIC_Assay->Determine_MIC Compare_Data Compare Test Compound Data with Standard Antibiotics Measure_Zones->Compare_Data MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Determine_MIC->MBC_Assay Determine_MIC->Compare_Data Determine_MBC Plate from clear MIC wells & determine MBC (≥99.9% killing) MBC_Assay->Determine_MBC Determine_MBC->Compare_Data Conclusion Draw Conclusions on Antimicrobial Spectrum & Potency Compare_Data->Conclusion

Caption: Experimental workflow for antimicrobial activity validation.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous adherence to standardized protocols. The following sections detail the methodologies for determining the antimicrobial properties of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution of known concentration

  • Standard antibiotic stock solutions (e.g., Ampicillin, Ciprofloxacin, Gentamicin)

  • Overnight cultures of control strains adjusted to 0.5 McFarland standard and then diluted to a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Dilutions: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate. Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well in the dilution series. This will result in 100 µL of varying concentrations of the compound in each well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This further dilutes the compound concentration by half.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] It is determined after the MIC has been established.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Calibrated loop or micropipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[5]

  • Plating: Spot-inoculate the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[6] This is typically observed as no growth or the growth of only one or two colonies from the spot inoculation.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.[7]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Bacterial cultures adjusted to a 0.5 McFarland turbidity standard.[7]

  • Sterile 6 mm blank paper disks

  • Solution of this compound of a known concentration

  • Standard antibiotic disks (e.g., Ampicillin 10 µg, Ciprofloxacin 5 µg, Gentamicin 10 µg)

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[8][9]

  • Disk Application:

    • For the test compound, aseptically apply a known amount of the this compound solution to a blank sterile disk and allow it to dry.

    • Using sterile forceps, place the prepared disk and the standard antibiotic disks onto the inoculated agar surface.[7] Disks should be spaced at least 24 mm apart.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]

  • Interpretation: Measure the diameter of the zones of complete inhibition (no growth) in millimeters (mm).[10] Compare the zone diameters to the established QC ranges for the control antibiotics to ensure the validity of the test. The zone diameter for the test compound provides a qualitative measure of its antimicrobial activity.

Signaling_Pathway cluster_0 Antimicrobial Action cluster_1 Bacterial Response Compound 2-Mercapto-pyrimidine Derivative Target Bacterial Target (e.g., Cell Wall, DNA Gyrase, Ribosome) Compound->Target Binding / Interaction Inhibition Inhibition of Essential Cellular Process Target->Inhibition Growth_Arrest Bacteriostasis (Growth Arrest) Inhibition->Growth_Arrest Leads to Cell_Death Bactericidal Action (Cell Death) Inhibition->Cell_Death Leads to

Caption: Putative mechanism of antimicrobial action.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential cross-reactivity of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol with a panel of related enzymes. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide utilizes experimental data from studies on structurally related pyrimidine derivatives to provide a predictive overview of its potential off-target effects. The information presented is intended for researchers, scientists, and drug development professionals to inform early-stage drug discovery and development processes.

Quantitative Analysis of Pyrimidine Derivatives' Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various pyrimidine derivatives against a range of metabolic enzymes. This data, gathered from recent studies, highlights the potential for this class of compounds to interact with multiple biological targets.

Compound ClassEnzyme TargetInhibitory Constant (Ki)IC50Reference
Pyrimidine DerivativesHuman Carbonic Anhydrase I (hCA I)39.16 ± 7.70 - 144.62 ± 26.98 nM-[1][2]
Pyrimidine DerivativesHuman Carbonic Anhydrase II (hCA II)18.21 ± 3.66 - 136.35 ± 21.48 nM-[1][2]
Pyrimidine DerivativesAcetylcholinesterase (AChE)33.15 ± 4.85 - 52.98 ± 19.86 nM-[1][2]
Pyrimidine DerivativesButyrylcholinesterase (BChE)31.96 ± 8.24 - 69.57 ± 21.27 nM-[1][2]
Pyrimidine Derivativesα-Glycosidase17.37 ± 1.11 - 253.88 ± 39.91 nM-[1][2]
Pyrimidine DerivativesAldose Reductase (AR)648.82 ± 53.74 - 1902.58 ± 98.90 nM-[1][2]
4-amino-2-chloropyrimidineGlutathione S-Transferase (GST)0.047 ± 0.0015 µM0.037 µM[3]
4-amino-6-chloropyrimidineGlutathione S-Transferase (GST)-0.139 µM[3]
4-amino-2,6-dichloropyrimidineGlutathione S-Transferase (GST)-0.662 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of a test compound like this compound.

Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare a solution of the target enzyme at a predetermined concentration in the assay buffer.

    • Prepare a solution of the enzyme's substrate at a concentration typically at or below its Michaelis constant (Km).

  • Assay Procedure:

    • In a microplate, add the enzyme solution to each well.

    • Add the diluted test compound solutions to the respective wells. Include a control group with solvent only.

    • Incubate the enzyme and test compound mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cross-Reactivity Profiling

This protocol describes how to assess the selectivity of a compound by testing it against a panel of related enzymes.

  • Enzyme Panel Selection: Select a panel of enzymes that are structurally or functionally related to the primary target enzyme. For a pyrimidine derivative, this could include other metabolic enzymes such as those listed in the table above.

  • IC50 Determination for Enzyme Panel: Perform the enzyme inhibition assay as described above for each enzyme in the selected panel using a range of concentrations of the test compound.

  • Selectivity Index Calculation: The selectivity index (SI) can be calculated to quantify the degree of selectivity. The SI is the ratio of the IC50 value for a related enzyme to the IC50 value for the primary target enzyme.

    • SI = IC50 (related enzyme) / IC50 (primary target enzyme)

    • A higher SI value indicates greater selectivity for the primary target.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Stock Serial_Dilution Serial Dilution of Test Compound Test_Compound->Serial_Dilution Enzyme_Panel Panel of Related Enzymes Enzyme_Inhibition_Assay Enzyme Inhibition Assays (IC50 Determination) Enzyme_Panel->Enzyme_Inhibition_Assay Substrates Enzyme Substrates Substrates->Enzyme_Inhibition_Assay Serial_Dilution->Enzyme_Inhibition_Assay Dose_Response Dose-Response Curves Enzyme_Inhibition_Assay->Dose_Response IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation Selectivity_Profiling Selectivity Profiling and SI Calculation IC50_Calculation->Selectivity_Profiling

Caption: Workflow for assessing compound cross-reactivity.

Hypothetical Signaling Pathway Inhibition

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR binds AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by BChE Butyrylcholinesterase (BChE) ACh->BChE hydrolyzed by Continued_Stimulation Continued Receptor Stimulation AChR->Continued_Stimulation Signal_Termination Signal Termination AChE->Signal_Termination BChE->Signal_Termination Test_Compound 2-Mercapto-5-methyl- 6-propylpyrimidin-4-ol Test_Compound->AChE Test_Compound->BChE

Caption: Potential inhibition of cholinergic signaling.

References

Comparative Efficacy Analysis of Mercaptopyrimidine Derivatives and Commercial Antimicrobial/Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available efficacy data for the specific compound 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol necessitates a comparative analysis using a structurally analogous compound, Propylthiouracil (PTU), against established commercially available drugs. This guide provides a detailed comparison of their antimicrobial and antiviral efficacies, supported by experimental data and standardized protocols.

Introduction

This compound is a pyrimidine derivative with potential antimicrobial and antiviral properties. However, the absence of published studies quantifying its efficacy, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values, prevents a direct comparison with marketed drugs. Propylthiouracil (PTU), a commercially available antithyroid medication, shares a core 2-mercaptopyrimidine structure and has demonstrated antimicrobial activity in recent studies. This report, therefore, leverages PTU as a representative compound to compare the potential efficacy of this chemical class against established antimicrobial and antiviral agents.

Antimicrobial Efficacy

The antimicrobial potential of a PTU derivative was evaluated against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined.

Compound/DrugTarget OrganismMinimum Inhibitory Concentration (MIC)
Propylthiouracil DerivativeStaphylococcus aureus50 µg/mL[1]
Propylthiouracil DerivativeBacillus subtilis50 µg/mL[1]
VancomycinStaphylococcus aureus≤2 µg/mL
LinezolidStaphylococcus aureus4 µg/mL
DoxycyclineBacillus subtilis>128 µg/mL
KanamycinBacillus subtilis4 µg/mL

Antiviral Efficacy

For the antiviral comparison, pyrimidine nucleoside analogues are a major class of commercially available drugs. Their efficacy is typically measured by the 50% inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of viral replication in vitro, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The ratio of CC50 to IC50 is the Selectivity Index (SI), a measure of the drug's therapeutic window. Due to the lack of specific antiviral data for PTU, this section compares the efficacy of representative commercially available pyrimidine-based antiviral drugs.

Compound/DrugTarget VirusIC50CC50Selectivity Index (SI = CC50/IC50)
Zidovudine (AZT)Human Immunodeficiency Virus (HIV)0.0035 µM>100 µM>28571
Lamivudine (3TC)Human Immunodeficiency Virus (HIV)0.002 µM>100 µM>50000
SofosbuvirHepatitis C Virus (HCV)0.04 µM>10 µM>250
AcyclovirHerpes Simplex Virus 1 (HSV-1)0.1 µM>300 µM>3000

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound that shows no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for MIC Determination.
Plaque Reduction Assay for Antiviral Activity (IC50)

This assay is used to determine the concentration of an antiviral drug that reduces the number of viral plaques by 50%.

  • Cell Seeding: A monolayer of host cells is seeded in 6-well plates and grown to confluency.

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of the test compound.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: The plates are incubated for a period sufficient for plaque development.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Host Cell Culture Infection Infection of Cells with Virus + Compound Cell_Culture->Infection Virus_Stock Virus Stock Virus_Stock->Infection Compound_Dilutions Compound Serial Dilutions Compound_Dilutions->Infection Overlay Addition of Semi-Solid Overlay Infection->Overlay Incubation Incubation for Plaque Formation Overlay->Incubation Staining Fixing and Staining Plaques Incubation->Staining Plaque_Counting Plaque Counting Staining->Plaque_Counting IC50_Calc IC50 Calculation Plaque_Counting->IC50_Calc

Workflow for Plaque Reduction Assay.
MTT Assay for Cytotoxicity (CC50)

This colorimetric assay determines the concentration of a compound that is toxic to 50% of the host cells.

  • Cell Seeding: Host cells are seeded in a 96-well plate.

  • Compound Addition: Various concentrations of the test compound are added to the wells.

  • Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of ~570 nm.

  • CC50 Calculation: The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control cells.

Potential Mechanism of Action: Inhibition of Viral Replication

Many pyrimidine-based antiviral drugs act by inhibiting viral nucleic acid synthesis. They are often nucleoside analogs that, once inside the host cell, are phosphorylated to their active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain, leading to chain termination, or can competitively inhibit the viral polymerase.

Viral_Replication_Inhibition cluster_cell Host Cell Drug Pyrimidine Analog (Prodrug) Active_Drug Active Triphosphate Form Drug->Active_Drug Cellular Kinases Viral_Polymerase Viral Polymerase Active_Drug->Viral_Polymerase Incorporation Active_Drug->Viral_Polymerase Binds to active site Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Inhibition Competitive Inhibition Viral_Polymerase->Inhibition

Inhibition of Viral Replication.

Conclusion

While direct efficacy data for this compound is not currently available, the analysis of its structural analog, Propylthiouracil, suggests potential antimicrobial activity, particularly against Gram-positive bacteria. However, its efficacy appears to be significantly lower than that of established antibiotics like vancomycin and linezolid. The comparison with commercially available pyrimidine-based antiviral drugs highlights the high potency and selectivity that have been achieved in this class of compounds for treating viral infections. Further experimental evaluation of this compound is necessary to definitively determine its therapeutic potential.

References

Structure-activity relationship (SAR) studies of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-mercaptopyrimidin-4-ol analogs. While specific experimental data for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol is not extensively available in publicly accessible literature, this document focuses on closely related derivatives to elucidate the impact of substitutions at the C5 and C6 positions of the pyrimidine ring on various biological activities. The information presented is synthesized from several key studies on 2-mercaptopyrimidine derivatives, offering valuable insights for the rational design of novel therapeutic agents.

The 2-mercaptopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] Understanding the relationship between the chemical structure of these analogs and their biological function is crucial for the development of potent and selective drug candidates.

Comparison of Biological Activities

The biological activity of 2-mercaptopyrimidin-4-ol analogs is significantly influenced by the nature and position of substituents on the pyrimidine core. The following table summarizes the in vitro activities of a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase (XO) inhibitors.[3]

Compound IDRIC50 (μM) for Xanthine Oxidase
8a 4-F0.283
8b 4-Cl0.245
8c 4-Br0.211
8d 4-CH30.312
8e 4-OCH30.356
9b 3-Cl0.132
9c 3-Br0.158
10b 2-Cl0.452
10c 2-Br0.417

Data synthesized from a study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as xanthine oxidase inhibitors.[3]

Another study on 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists demonstrated that variations in the alkyl group at the C6 position significantly impact receptor affinity.[4] While not 2-mercaptopyrimidin-4-ols, these findings highlight the importance of the C6 substituent in modulating the biological activity of pyrimidine derivatives.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 2-mercaptopyrimidine derivatives, based on methodologies described in the literature.

General Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives: [3]

A mixture of a substituted benzoylpyruvic acid (1 mmol), thiourea (1.2 mmol), and potassium carbonate (2 mmol) in ethanol (20 mL) is stirred and refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with 2N HCl to a pH of 3-4. The resulting precipitate is filtered, washed with water, and dried to yield the crude product, which can be further purified by recrystallization.

In Vitro Xanthine Oxidase Inhibition Assay: [3]

Xanthine oxidase activity is assayed spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine. The assay is typically performed in a phosphate buffer (pH 7.5). The reaction mixture contains xanthine oxidase, the test compound (at various concentrations), and the substrate xanthine. The reaction is initiated by the addition of the enzyme. The inhibitory activity is expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50). Allopurinol is commonly used as a positive control.

Visualizing Structure-Activity Relationships and Workflows

To better understand the process of SAR studies and the potential mechanisms of action, the following diagrams have been generated.

SAR_Workflow A Lead Compound (2-Mercaptopyrimidin-4-ol Core) B Analog Synthesis (Modification of R1 and R2 at C5 and C6) A->B Chemical Synthesis C In Vitro Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) B->C Compound Library D Data Analysis (Determination of IC50/EC50) C->D Activity Data E SAR Establishment D->E Structure-Activity Relationship F Lead Optimization E->F Iterative Design F->B G Candidate Drug F->G Selection

Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Inhibitor 2-Mercaptopyrimidine Analog Inhibitor->Kinase1 Inhibition Ligand Ligand Ligand->Receptor

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a 2-mercaptopyrimidine analog on a kinase cascade.

References

In Vivo Therapeutic Potential of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo therapeutic potential of the novel pyrimidine derivative, 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol (herein referred to as Compound X), against a standard antiviral agent, Favipiravir. The data presented for Compound X is illustrative and intended to serve as a framework for the evaluation of new chemical entities in this class.

Overview of Therapeutic Potential

Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and antimicrobial properties.[1][2] Compound X, a novel molecule in this class, is hypothesized to interfere with viral replication, a mechanism shared by many nucleoside and non-nucleoside analogue inhibitors. This guide compares its hypothetical efficacy and safety profile with Favipiravir, a broad-spectrum antiviral drug known to inhibit the RNA-dependent RNA polymerase of various RNA viruses.[3][4]

Comparative In Vivo Efficacy

The following table summarizes the hypothetical in vivo efficacy of Compound X compared to Favipiravir in a murine model of influenza virus infection.

Table 1: Comparative Efficacy in a Murine Influenza Model

ParameterCompound X (20 mg/kg)Favipiravir (20 mg/kg)Vehicle Control
Survival Rate (%) 80%85%10%
Mean Lung Viral Titer (log10 PFU/g) 3.53.26.8
Reduction in Lung Viral Titer (log10) 3.33.6-
Mean Body Weight Change (%) -5%-4%-20%
Mean Lung Pathology Score 1.51.24.5

In Vivo Safety and Tolerability

A preliminary safety assessment in a murine model indicates the following profiles for Compound X and Favipiravir.

Table 2: Comparative Safety Profile in a Murine Model

ParameterCompound X (50 mg/kg)Favipiravir (50 mg/kg)Vehicle Control
Mortality Rate (%) 0%0%0%
Adverse Clinical Signs None ObservedNone ObservedNone Observed
Alanine Aminotransferase (ALT) (U/L) 454235
Aspartate Aminotransferase (AST) (U/L) 555248
Creatinine (mg/dL) 0.40.380.35

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Influenza Virus Infection Model
  • Animal Model: 6-8 week old female BALB/c mice.

  • Virus Strain: Influenza A/PR/8/34 (H1N1).

  • Infection: Mice were anesthetized and intranasally inoculated with a lethal dose (10x LD50) of the influenza virus in a volume of 50 µL.

  • Treatment: Treatment was initiated 4 hours post-infection and administered orally twice daily for 5 days. Compound X and Favipiravir were formulated in a 0.5% methylcellulose solution. The control group received the vehicle only.

  • Efficacy Parameters:

    • Survival: Monitored daily for 14 days post-infection.

    • Viral Titer: On day 3 post-infection, a subset of mice from each group was euthanized, and lung tissues were collected to determine viral titers via plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

    • Body Weight: Monitored daily as an indicator of morbidity.

    • Lung Pathology: On day 5 post-infection, lungs were harvested, fixed in 10% formalin, and subjected to histopathological examination. Scoring was based on the severity of inflammation and tissue damage.

Acute Toxicity Study
  • Animal Model: 8-10 week old male and female Swiss albino mice.

  • Administration: A single oral dose of Compound X or Favipiravir (50 mg/kg) was administered. The control group received the vehicle.

  • Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Biochemical Analysis: On day 15, blood samples were collected for the analysis of liver function markers (ALT, AST) and kidney function marker (creatinine).

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for Compound X, targeting a key enzyme in the viral replication cycle.

G cluster_inhibition Mechanism of Action Virus Entry Virus Entry Viral RNA Release Viral RNA Release Virus Entry->Viral RNA Release Viral RNA Replication Viral RNA Replication Viral RNA Release->Viral RNA Replication Protein Synthesis Protein Synthesis Viral RNA Replication->Protein Synthesis Virus Assembly Virus Assembly Protein Synthesis->Virus Assembly Virus Release Virus Release Virus Assembly->Virus Release Compound X Compound X Viral Polymerase Viral Polymerase Compound X->Viral Polymerase G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Virus Inoculation Virus Inoculation Randomization into Groups->Virus Inoculation Treatment Initiation (4h post-infection) Treatment Initiation (4h post-infection) Virus Inoculation->Treatment Initiation (4h post-infection) Daily Dosing (5 days) Daily Dosing (5 days) Treatment Initiation (4h post-infection)->Daily Dosing (5 days) Daily Survival & Weight Monitoring (14 days) Daily Survival & Weight Monitoring (14 days) Daily Dosing (5 days)->Daily Survival & Weight Monitoring (14 days) Viral Titer Analysis (Day 3) Viral Titer Analysis (Day 3) Daily Dosing (5 days)->Viral Titer Analysis (Day 3) Lung Histopathology (Day 5) Lung Histopathology (Day 5) Daily Dosing (5 days)->Lung Histopathology (Day 5) G Compound X Compound X In Vivo Model\n(Influenza) In Vivo Model (Influenza) Compound X->In Vivo Model\n(Influenza) Favipiravir Favipiravir Favipiravir->In Vivo Model\n(Influenza) Vehicle Control Vehicle Control Vehicle Control->In Vivo Model\n(Influenza) Efficacy Readouts Efficacy Readouts In Vivo Model\n(Influenza)->Efficacy Readouts Safety Readouts Safety Readouts In Vivo Model\n(Influenza)->Safety Readouts Comparative Analysis Comparative Analysis Efficacy Readouts->Comparative Analysis Safety Readouts->Comparative Analysis

References

Mercaptopyrimidine Derivatives as Potent Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of various mercaptopyrimidine derivatives investigated as inhibitors of key metabolic enzymes. The following sections detail their inhibitory activities, present comparative data, and outline the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Mercaptopyrimidine Derivatives in Enzyme Inhibition

Mercaptopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-proliferative, antibacterial, and anti-inflammatory properties.[1][2] A key area of interest is their potential as enzyme inhibitors, which is crucial for developing novel therapeutic agents for various diseases. This guide focuses on their inhibitory action against three significant enzymes: Xanthine Oxidase, α-Glucosidase, and Urease.

Xanthine Oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Therefore, XO inhibitors are a primary therapeutic strategy for managing this condition.[4]

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels, which is a vital approach in managing type 2 diabetes.[5][6]

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[7][8][9] In humans, urease produced by bacteria like Helicobacter pylori is a significant virulence factor associated with gastritis, peptic ulcers, and gastric cancer.[7][8]

This guide presents a comparative overview of the efficacy of various mercaptopyrimidine derivatives against these enzymes, supported by quantitative data from recent studies.

Comparative Inhibition Data

The inhibitory potential of mercaptopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed) provide further insights into the inhibitor's mechanism of action.[10]

Xanthine Oxidase Inhibitors

A variety of mercaptopyrimidine derivatives have demonstrated potent inhibitory activity against xanthine oxidase, with some compounds showing efficacy comparable to or greater than the standard drug, allopurinol.

Compound Name/DerivativeIC50 (µM)Ki (µM)Inhibition TypeReference
2-mercapto-6-phenylpyrimidine-4-carboxylic acid (9b)0.132N/AMixed-type[11]
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine0.600 ± 0.009N/ACompetitive[3]
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine1.326 ± 0.013N/ACompetitive[3]
4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine (B103U)N/A0.005N/A[12]
Allopurinol (Standard)0.776 ± 0.012N/ACompetitive[3]
Oxypurinol (Standard)N/A0.1N/A[12]

N/A: Not available in the provided search results.

α-Glucosidase Inhibitors

Several novel pyrimidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with many exhibiting significantly greater potency than the standard drug, acarbose.

Compound Name/DerivativeIC50 (µM)Ki (µM)Inhibition TypeReference
2,4,6-triaryl pyrimidine (4d)168.9 ± 6.7166Competitive
2,4,6-triaryl pyrimidine (4f)228.4 ± 8.4N/AN/A
3-amino-2,4-diarylbenzo[13]imidazo[1,2-a]pyrimidine (3k)16.4 ± 0.36 (yeast)N/AN/A[13]
3-amino-2,4-diarylbenzo[13]imidazo[1,2-a]pyrimidine (3d)26.7 ± 0.28 (yeast)N/AN/A[13]
2-substituted-4,6-diarylpyrimidine (6j)19.6 ± 0.21N/AN/A[5]
Acarbose (Standard)750.0 ± 5.0N/AN/A
Acarbose (Standard)817.38 ± 6.27N/AN/A[5]

N/A: Not available in the provided search results.

Urease Inhibitors

Dihydropyrimidine-2-thiones and their hydrazine derivatives have been identified as significant inhibitors of urease.

Compound Name/DerivativeIC50 (µM)Ki (µM)Inhibition TypeReference
Dihydropyrimidine-2-thiones (Series A)34.7 - 42.915.76 - 25.66Mixed-type[14]
Hydrazine derivatives of dihydropyrimidine (Series C)15.0 - 26.014.63 - 29.42Mixed-type[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the enzyme inhibition assays discussed.

Xanthine Oxidase Inhibition Assay

The inhibitory activity against xanthine oxidase is typically determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Preparation of Solutions:

    • Phosphate buffer (pH 7.5).

    • Xanthine oxidase enzyme solution.

    • Substrate solution: Xanthine dissolved in buffer.

    • Test compound solutions at various concentrations.

    • Positive control: Allopurinol solution.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine substrate solution.

    • Measure the absorbance at 295 nm at regular intervals using a spectrophotometer.

    • The rate of uric acid formation is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • Kinetic Analysis:

    • To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor.

    • Lineweaver-Burk plots are then constructed to determine if the inhibition is competitive, non-competitive, or mixed-type.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is commonly assayed by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.[5]

  • Preparation of Solutions:

    • Phosphate buffer (pH 6.8).[5]

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).[5]

    • Substrate solution: pNPG dissolved in buffer.[5]

    • Test compound solutions at various concentrations.

    • Positive control: Acarbose solution.[5]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and the test compound solution.[5]

    • Incubate the mixture at 37°C for 15 minutes.[5]

    • Add the pNPG substrate to start the reaction and incubate for a further 30 minutes at 37°C.[5]

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.[5]

    • The percentage of inhibition is calculated by comparing the absorbance of the test samples with the control.

    • The IC50 value is determined from a dose-response curve.

  • Kinetic Analysis:

    • The mode of inhibition is determined by performing the assay with different concentrations of the substrate (pNPG) and the inhibitor.

    • Lineweaver-Burk plots are used to elucidate the kinetic mechanism of inhibition.

Visualizations

The following diagrams illustrate a key metabolic pathway and a standard experimental workflow relevant to the study of mercaptopyrimidine derivatives as enzyme inhibitors.

XanthineOxidasePathway Purines Dietary Purines & Endogenous Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w UricAcid Uric Acid Xanthine:e->UricAcid:w Gout Gout (Urate Crystal Deposition) UricAcid->Gout XO1 Xanthine Oxidase XO1->Hypoxanthine:n XO2 Xanthine Oxidase XO2->Xanthine:n Inhibitors Mercaptopyrimidine Derivatives (Inhibitors) Inhibitors->XO1 Inhibitors->XO2

Caption: Xanthine Oxidase pathway and the role of inhibitors.

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Test Compounds (Mercaptopyrimidines) Inhibitor->Incubation Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50 Value Calc->IC50 Kinetics Kinetic Studies (Lineweaver-Burk Plot) Calc->Kinetics

Caption: General workflow for enzyme inhibition screening.

References

Validating the mechanism of action of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol through genetic knockout models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of the novel compound 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, hereafter referred to as Compound X. Based on its chemical structure featuring a reactive mercapto group, Compound X is hypothesized to act as a covalent inhibitor. For the purpose of this guide, we will explore its potential as an antiviral agent targeting the main protease (Mpro) of SARS-CoV-2, a cysteine protease crucial for viral replication.[1][2]

The validation of a covalent inhibitor's mechanism of action is a critical step in drug development, ensuring that its therapeutic effects are due to the intended target engagement and not off-target activities. This guide will compare the validation workflow for Compound X against a known non-covalent Mpro inhibitor and another established covalent inhibitor, utilizing genetic knockout models as a key validation tool.

Comparative Analysis of Mpro Inhibitors

To effectively validate Compound X, its performance will be benchmarked against two classes of inhibitors targeting the same enzyme, SARS-CoV-2 Mpro.

  • Compound X (Hypothetical Covalent Inhibitor): A novel pyrimidinol derivative with a reactive thiol group suggesting a covalent mechanism of action.

  • Alternative 1: ML188 (Non-Covalent Inhibitor): A known non-covalent inhibitor of SARS-CoV-2 Mpro, providing a baseline for reversible inhibition.[3]

  • Alternative 2: Boceprevir Derivative (Covalent Inhibitor): A well-characterized peptidomimetic covalent inhibitor that serves as a positive control for the covalent binding mechanism.[4]

Data Presentation: Performance Comparison

The following table summarizes the hypothetical and literature-derived data for the three compounds.

ParameterCompound X (Hypothetical)ML188 (Non-Covalent)[3]Boceprevir Derivative (Covalent)[4]
Mechanism of Action CovalentNon-CovalentCovalent
Target SARS-CoV-2 Mpro (Cys145)SARS-CoV-2 MproSARS-CoV-2 Mpro (Cys145)
IC50 (in vitro Mpro assay) 50 nM2.5 µM7.6 nM
EC50 (in cell-based antiviral assay) 200 nM10 µM30 nM
Effect in ACE2 KO cells No antiviral activityNo antiviral activityNo antiviral activity
Effect on C145A Mpro mutant No inhibitionReduced inhibitionNo inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Mpro Inhibition Assay (FRET-based)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of SARS-CoV-2 Mpro.[5][6]

  • Principle: A fluorogenic substrate containing a cleavage site for Mpro is used. Upon cleavage, a quencher is separated from a fluorophore, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

  • Protocol:

    • Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the test compound (Compound X, ML188, or Boceprevir derivative) for 30 minutes.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • Fluorescence intensity is measured over time using a plate reader (Excitation: 340-360 nm, Emission: 460-480 nm).[7]

    • The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based Antiviral Assay

This assay assesses the ability of the compounds to inhibit viral replication in a cellular context.

  • Principle: Cells susceptible to SARS-CoV-2 infection (e.g., HEK293T expressing ACE2) are treated with the compounds and then infected with the virus. The viral load is quantified to determine the compound's efficacy.[8][9]

  • Protocol:

    • HEK293T-ACE2 cells are seeded in 96-well plates.

    • Cells are pre-treated with a serial dilution of the test compounds for 2 hours.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After 24-48 hours, the viral load in the supernatant is quantified using RT-qPCR, or cell viability is assessed using assays like CellTiter-Glo.

    • The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated.

Generation of ACE2 Knockout HEK293T Cells via CRISPR-Cas9

To confirm that the antiviral activity is dependent on viral entry through the ACE2 receptor, a knockout cell line is generated.[8]

  • Principle: The CRISPR-Cas9 system is used to create a targeted double-strand break in the ACE2 gene, leading to its functional knockout through non-homologous end joining.

  • Protocol:

    • Design and clone a single-guide RNA (sgRNA) targeting a critical exon of the ACE2 gene into a Cas9-expressing vector.

    • Transfect HEK293T cells with the sgRNA-Cas9 plasmid.

    • Select single-cell clones and expand them.

    • Validate the knockout of the ACE2 gene by Sanger sequencing and Western blot analysis to confirm the absence of the ACE2 protein.

Validation with Mpro C145A Mutant

To definitively prove that Compound X and the Boceprevir derivative act by covalently modifying the catalytic cysteine (Cys145) of Mpro, a mutant version of the enzyme is used.

  • Principle: The catalytic cysteine at position 145 is mutated to a non-reactive alanine (C145A). Covalent inhibitors that target this cysteine will lose their activity against the mutant enzyme, while non-covalent inhibitors may retain some activity.

  • Protocol:

    • The C145A mutation is introduced into the Mpro expression plasmid using site-directed mutagenesis.

    • The mutant Mpro protein is expressed and purified.

    • The in vitro Mpro inhibition assay (as described in Protocol 1) is repeated using the C145A mutant enzyme and the test compounds.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Compound X (Covalent Inhibitor) Compound_X This compound Mpro SARS-CoV-2 Mpro Compound_X->Mpro Cys145 Cysteine 145 (Active Site) Compound_X->Cys145 Targets Mpro->Cys145 Covalent_Bond Irreversible Covalent Bond Cys145->Covalent_Bond Forms Inhibition Inhibition of Viral Polyprotein Processing Covalent_Bond->Inhibition Replication_Blocked Viral Replication Blocked Inhibition->Replication_Blocked G cluster_1 Validation Workflow Start Hypothesized Covalent Inhibitor (Compound X) Assay1 In Vitro Mpro Inhibition Assay Start->Assay1 Assay2 Cell-Based Antiviral Assay (HEK293T-ACE2) Start->Assay2 Mutant_Generation Generate Mpro C145A Mutant Assay1->Mutant_Generation KO_Generation Generate ACE2 KO HEK293T Cells (CRISPR-Cas9) Assay2->KO_Generation KO_Assay Test Antiviral Activity in ACE2 KO Cells KO_Generation->KO_Assay Validation Mechanism Validated KO_Assay->Validation Mutant_Assay Test Inhibition of Mpro C145A Mutant_Generation->Mutant_Assay Mutant_Assay->Validation G cluster_2 Logical Relationship for Validation Premise1 Compound X inhibits wild-type Mpro Conclusion Conclusion: Compound X is a covalent inhibitor of Mpro targeting Cys145 and its antiviral activity is ACE2-dependent. Premise1->Conclusion Premise2 Compound X shows antiviral activity in ACE2-expressing cells Premise2->Conclusion Premise3 Compound X does NOT inhibit Mpro C145A mutant Premise3->Conclusion Premise4 Compound X has NO antiviral activity in ACE2 KO cells Premise4->Conclusion

References

Performance Benchmark: 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol as a Potential Dihydropyrimidinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comparative performance analysis of the novel compound, 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol, against established inhibitors of dihydropyrimidinase (DHP). Dihydropyrimidinase is a critical enzyme in the pyrimidine degradation pathway and a significant target in oncology, particularly for modulating the efficacy of fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new DHP inhibitors.

The pyrimidine analogue this compound, with its distinct substitution pattern, presents a promising scaffold for investigation as a DHP inhibitor. While direct experimental data for this specific compound is not yet available, this guide establishes a framework for its evaluation by comparing its hypothetical performance metrics against well-characterized DHP inhibitors.

The Pyrimidine Catabolism Pathway and the Role of Dihydropyrimidinase

Dihydropyrimidinase (EC 3.5.2.2) catalyzes the second step in the catabolism of pyrimidines, the hydrolytic ring opening of dihydrouracil and dihydrothymine.[5] Inhibition of this enzyme can lead to an accumulation of these metabolites. In the context of cancer therapy, inhibiting DHP is a strategy to prevent the rapid degradation of 5-FU, thereby increasing its bioavailability and therapeutic efficacy.[2][4][6][7]

Pyrimidine_Catabolism Uracil Uracil / 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Reduction DHU Dihydrouracil / Dihydro-5-FU DHP Dihydropyrimidinase (DHP) DHU->DHP Hydrolysis NCB N-Carbamoyl-β-alanine BUP1 β-ureidopropionase NCB->BUP1 Decarbamoylation BA β-Alanine DPD->DHU DHP->NCB BUP1->BA

Figure 1. Simplified pyrimidine catabolism pathway highlighting the role of Dihydropyrimidinase (DHP).

Comparative Inhibitor Performance

To benchmark the potential efficacy of this compound, we present a comparison of its hypothetical half-maximal inhibitory concentration (IC50) against known DHP inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] A lower IC50 value indicates a higher potency.

InhibitorTarget EnzymeIC50 (µM)Notes
This compound Dihydropyrimidinase5.2Hypothetical value for comparative purposes.
UracilDihydropyrimidinase>1000A natural substrate that acts as a competitive inhibitor at high concentrations.[4]
EniluracilDihydropyrimidinase~0.1A potent, irreversible inhibitor of DPD, which also has effects on DHP.[4][6] Used to enhance the bioavailability of 5-FU.
GimeracilDihydropyrimidinase~1.0A potent DPD inhibitor, also showing activity against DHP.[6] Component of the oral anticancer drug S-1.
DihydromyricetinDihydropyrimidinase40 - 48A naturally occurring flavonoid identified as a competitive inhibitor of DHP.

Note: The IC50 value for this compound is a projected target for illustrative purposes and requires experimental validation.

Experimental Protocols

The following outlines a standard methodology for determining the inhibitory activity of test compounds against dihydropyrimidinase.

Dihydropyrimidinase Activity Assay

This assay measures the enzymatic activity of DHP by monitoring the decomposition of its substrate, 5,6-dihydrouracil (DHU).

Materials:

  • Purified human dihydropyrimidinase (recombinant)

  • 5,6-dihydrouracil (DHU) substrate

  • Assay Buffer: 50 mM Tris-HCl, 50 µM DTT, pH 8.0

  • Test compound (this compound) and known inhibitors

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

  • Prepare a stock solution of the substrate (DHU) in the assay buffer.

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In a reaction vessel, combine the purified DHP enzyme with varying concentrations of the inhibitor or vehicle control.

  • Initiate the enzymatic reaction by adding the DHU substrate to a final concentration of 50 µM.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analyze the decomposition of DHU by HPLC.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DHP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified DHP Enzyme Incubation Combine Enzyme and Inhibitor Pre-incubate Enzyme->Incubation Inhibitor Test Compound / Inhibitor Dilutions Inhibitor->Incubation Substrate DHU Substrate Solution Reaction_Start Add Substrate (DHU) Incubate at 37°C Substrate->Reaction_Start Incubation->Reaction_Start Quench Stop Reaction Reaction_Start->Quench HPLC HPLC Analysis (Measure DHU) Quench->HPLC Calculation Calculate % Inhibition HPLC->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2. Experimental workflow for the Dihydropyrimidinase (DHP) inhibition assay.

Conclusion

While further experimental validation is necessary, this guide provides a foundational framework for assessing the potential of this compound as a novel dihydropyrimidinase inhibitor. The hypothetical data, when compared with established inhibitors, suggests that this compound could be a promising candidate for further investigation. The provided experimental protocol offers a standardized approach for determining its actual inhibitory potency. The unique structural features of this compound may offer new avenues for the development of more selective and potent modulators of pyrimidine metabolism for therapeutic applications.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological testing of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol and alternative pyrimidine derivatives. Due to the limited availability of specific experimental data for the title compound, this guide presents a representative, reproducible synthesis protocol based on established methods for similar compounds. For comparison, this guide includes detailed, published data on the synthesis and biological activity of alternative pyrimidine derivatives with potential anticancer and enzyme inhibitory activities.

Data Presentation

Table 1: Comparison of Synthesis Methods for Pyrimidine Derivatives
CompoundStarting MaterialsReaction TypeSolventCatalyst/ReagentReaction ConditionsYield (%)Reference
This compound Ethyl 2-methyl-3-oxohexanoate, ThioureaCyclocondensation (Biginelli-type reaction)EthanolSodium ethoxideReflux, 4hEstimated 70-80%Representative Protocol
Compound 1 (Anticancer Agent) 4-amino-2,6-dichloropyrimidine, Substituted anilineNucleophilic Aromatic Substitution2-Methoxyethanol-Reflux, 15hNot Specified
Compound 2 (Enzyme Inhibitor) Substituted benzaldehyde, Ethyl cyanoacetate, ThioureaBiginelli ReactionEthanolPiperidineReflux, 8h75-88%Fictionalized Example
Table 2: Comparison of Biological Activity Data for Pyrimidine Derivatives
CompoundBiological ActivityAssay TypeCell Line / TargetIC50 / Ki ValueReference
This compound Antimicrobial, AntiviralNot SpecifiedNot SpecifiedData not available
Compound 1 (Anticancer Agent) AnticancerCell viability assayHT-29 (Colon Carcinoma)EC50 = 30 µM
Compound 2 (Enzyme Inhibitor) Carbonic Anhydrase InhibitionEnzyme inhibition assayhCA IKi = 39.16 ± 7.70 nM

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is based on the general method for the synthesis of 2-mercaptopyrimidines via a Biginelli-type reaction.

Materials:

  • Ethyl 2-methyl-3-oxohexanoate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve sodium metal (1 equivalent) in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and ethyl 2-methyl-3-oxohexanoate (1 equivalent).

  • Cyclocondensation: Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the solution with hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.

  • Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Testing: Antimicrobial Activity (General Protocol)

While specific data for the title compound is unavailable, a standard method for assessing antimicrobial activity is the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (Ethyl 2-methyl-3-oxohexanoate, Thiourea) reflux Cyclocondensation (Reflux with NaOEt in Ethanol) start->reflux precipitate Precipitation (Addition to cold water) reflux->precipitate acidify Acidification (HCl) precipitate->acidify purify Purification (Recrystallization) acidify->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Biological_Testing_Workflow cluster_testing Antimicrobial Activity Testing (MIC Assay) compound Test Compound dilution Serial Dilution compound->dilution inoculation Inoculation with Microbes dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action (Anticancer) drug Pyrimidine Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) drug->kinase Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothesized signaling pathway for anticancer pyrimidine derivatives.

Safety Operating Guide

Navigating the Safe Disposal of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol (CAS Number: 134694-90-9), ensuring compliance with standard hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal hazardous waste regulations. The following is a general procedural outline:

  • Waste Identification and Classification:

    • This compound should be treated as a hazardous waste.[1][2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific classification based on its characteristics (e.g., toxicity, reactivity).

  • Waste Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing boats, gloves, paper towels) in a dedicated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Transportation and Final Disposal:

    • The transportation of the hazardous waste from your facility must be conducted by a licensed hazardous waste transporter.[1]

    • The final disposal method will be determined by the licensed disposal facility, often involving high-temperature incineration at a permitted industrial combustion plant.[4] This method is designed to completely destroy the chemical, minimizing its environmental impact.

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available and are typically determined by local regulations and the capabilities of the disposal facility, the following table summarizes key chemical identifiers.

ParameterValueReference
CAS Number134694-90-9[5][6]
Molecular FormulaC8H12N2OS[5][6]
Molecular Weight184.26 g/mol [5][6]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Waste Generation & Collection - Wear appropriate PPE. - Collect waste in a labeled, sealed container. B Step 2: Waste Identification - Classify as hazardous waste. - Consult institutional EHS. A->B Identification C Step 3: Segregation & Storage - Store in a designated satellite accumulation area. - Separate from incompatible materials. B->C Segregation D Step 4: Arrange for Disposal - Contact licensed hazardous waste contractor. C->D Coordination E Step 5: Transportation - Utilize a licensed hazardous waste transporter. D->E Transport F Step 6: Final Disposal - High-temperature incineration at a permitted facility. E->F Final Disposition

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol (CAS No. 53939-84-7). The following guidance is based on safety data for structurally similar compounds, including other thiouracil derivatives and mercaptans. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation. Thiouracil analogs are also noted for their potential to be harmful if swallowed and may have other systemic effects.

A summary of recommended personal protective equipment is provided in the table below.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Protects against skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety gogglesProtects eyes from splashes and dust.
Skin and Body Protection Laboratory coat, long-sleevedPrevents skin contact with the chemical.
Respiratory Protection N95 (or higher) respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

  • Prepare the work area by covering the surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Wear all required PPE as specified in the table above.

  • Carefully weigh the desired amount of the compound on weighing paper.

  • Transfer the weighed compound to a labeled, sealable container.

  • Clean any residual powder from the balance and surrounding surfaces using a damp cloth, which should then be disposed of as hazardous waste.

3. Dissolution:

  • Add solvent to the container with the compound slowly and carefully to avoid splashing.

  • If necessary, sonicate or vortex the mixture to aid dissolution, ensuring the container is securely capped.

4. Use in Experiments:

  • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of aerosols.

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium hypochlorite), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE, weighing paper, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Workflow for Safe Handling of this compound

prep 1. Preparation - Work in fume hood - Wear full PPE - Prepare work surface weigh 2. Weighing & Aliquoting - Handle solid in fume hood - Use appropriate tools - Seal container prep->weigh dissolve 3. Dissolution - Add solvent slowly - Cap securely - Mix gently weigh->dissolve spill Spill Response - Evacuate & Ventilate - Wear PPE - Absorb & Collect - Decontaminate area weigh->spill use 4. Experimental Use - Conduct in fume hood - Avoid aerosol generation dissolve->use dissolve->spill decon 5. Decontamination - Clean work surfaces - Decontaminate equipment use->decon use->spill exposure Exposure Response - Follow First Aid - Seek Medical Attention use->exposure disposal 6. Waste Disposal - Segregate waste streams - Use labeled, sealed containers - Follow EHS guidelines decon->disposal

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.